T-26c
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIIUMNLMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-DM1 (Trastuzumab Emtansine): A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trastuzumab emtansine, abbreviated as T-DM1, is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for human epidermal growth factor receptor 2 (HER2)-positive breast cancer. This technical guide provides an in-depth exploration of the core mechanism of action of T-DM1, detailing its molecular interactions, cellular consequences, and the key experimental findings that have elucidated its function. Quantitative data from pivotal clinical trials are summarized, and methodologies for key experiments are described to provide a comprehensive resource for researchers and drug development professionals.
Introduction
T-DM1 is a complex biologic therapeutic, composed of the humanized monoclonal antibody trastuzumab covalently linked to the cytotoxic microtubule-inhibiting agent DM1 (a maytansinoid derivative) via a stable thioether linker.[1][2] Trastuzumab's high affinity for the HER2 receptor, which is overexpressed in a significant subset of breast cancers, allows for the targeted delivery of the potent cytotoxic payload, DM1, directly to tumor cells.[1][3] This targeted delivery strategy aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[4] The mechanism of action of T-DM1 is multifaceted, combining the antitumor properties of both trastuzumab and DM1.[2][5]
Core Mechanism of Action
The antitumor activity of T-DM1 is a composite of the individual actions of its two key components: the targeting antibody, trastuzumab, and the cytotoxic payload, DM1.
Trastuzumab-Mediated Effects
Trastuzumab, upon binding to the extracellular domain of the HER2 receptor, initiates several antitumor mechanisms:[1][2][3]
-
Inhibition of HER2 Signaling: Trastuzumab binding blocks the homodimerization and heterodimerization of HER2 with other members of the ErbB family of receptors, such as HER3. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and growth.[1][6]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the trastuzumab antibody can be recognized by immune effector cells, such as natural killer (NK) cells, leading to the targeted lysis of the cancer cell.[2][3]
-
Inhibition of HER2 Ectodomain Cleavage: Trastuzumab can prevent the shedding of the HER2 extracellular domain, a process that can lead to the constitutive activation of the receptor.[6]
DM1-Mediated Cytotoxicity
Following the binding of T-DM1 to the HER2 receptor, the complex is internalized by the cancer cell through receptor-mediated endocytosis.[4][7]
-
Lysosomal Degradation and DM1 Release: Once inside the cell, the T-DM1 conjugate is trafficked to the lysosomes. Within the acidic environment of the lysosome, the antibody is degraded, leading to the release of DM1-containing catabolites.[1][4]
-
Microtubule Disruption: The released DM1, a potent anti-microtubule agent, binds to tubulin, the protein subunit of microtubules.[1][8] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization.[4]
-
Mitotic Arrest and Apoptosis: The disruption of the mitotic spindle, a structure essential for cell division, leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][7]
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by T-DM1.
Quantitative Data from Clinical Trials
The efficacy of T-DM1 has been demonstrated in several pivotal clinical trials. The following tables summarize key quantitative data.
| EMILIA Trial [1] | T-DM1 | Lapatinib + Capecitabine |
| Median Progression-Free Survival | 9.6 months | 6.4 months |
| Median Overall Survival | 30.9 months | 25.1 months |
| TH3RESA Trial [9] | T-DM1 | Physician's Choice |
| Median Progression-Free Survival | 6.2 months | 3.3 months |
| Median Overall Survival | 22.7 months | 15.8 months |
| KATHERINE Trial [10] | T-DM1 | Trastuzumab |
| Invasive Disease-Free Survival (3-year) | 88.3% | 77.0% |
| Hazard Ratio for Invasive Disease or Death | 0.50 | - |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of T-DM1 on HER2-overexpressing cancer cell lines.
Methodology:
-
Cell Culture: HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative control cell line (e.g., MDA-MB-231) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of T-DM1, trastuzumab, or a non-specific ADC control for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
Receptor Internalization Assay
Objective: To visualize and quantify the internalization of the T-DM1/HER2 complex.
Methodology:
-
Labeling: T-DM1 is conjugated with a fluorescent dye (e.g., Alexa Fluor 488).
-
Treatment: HER2-positive cells are incubated with the fluorescently labeled T-DM1 at 37°C for various time points.
-
Imaging: Cells are fixed, and the subcellular localization of the fluorescent signal is visualized using confocal microscopy.
-
Quantification: The amount of internalized T-DM1 can be quantified using flow cytometry or by measuring the fluorescence intensity within the cells using image analysis software.
Mitotic Arrest Assay
Objective: To assess the effect of T-DM1 on cell cycle progression.
Methodology:
-
Treatment: HER2-positive cells are treated with T-DM1 for 24-48 hours.
-
Cell Staining: Cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
-
Flow Cytometry: The cell cycle distribution is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase.
-
Microscopy: Cells can also be visualized by fluorescence microscopy to observe the formation of abnormal mitotic spindles.
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating a novel antibody-drug conjugate like T-DM1.
Conclusion
T-DM1 exemplifies a successful translation of the antibody-drug conjugate concept into a clinically effective therapeutic. Its dual mechanism of action, combining the targeted inhibition of HER2 signaling with the potent cytotoxicity of DM1, provides a powerful strategy for the treatment of HER2-positive breast cancer. A thorough understanding of its intricate mechanism of action is crucial for the development of next-generation ADCs and for optimizing its use in clinical practice. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 2. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
The Enigmatic Compound T-26c: A Review of Non-Existent Data
Despite a thorough search of scientific databases and publicly available information, the chemical compound designated as "T-26c" appears to be non-existent in the current body of scientific literature. As such, no data regarding its chemical structure, properties, or biological activity could be retrieved. This guide addresses the absence of information and provides a framework for how such a compound would be characterized, should it be discovered or synthesized in the future.
Section 1: Chemical Structure and Properties - A Hypothetical Framework
In the absence of data for this compound, this section outlines the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would be critical to characterize for any new chemical entity intended for drug development.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the foundation of drug development. These properties influence formulation, delivery, and interaction with biological systems.
Table 1: Essential Physicochemical Parameters for a Novel Compound
| Property | Description | Importance in Drug Development |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences solubility, permeability, and diffusion across biological membranes. |
| logP (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. | Affects absorption, distribution, and potential for non-specific binding. |
| pKa (Acid Dissociation Constant) | The pH at which the compound is 50% ionized. | Determines the charge state of the molecule at physiological pH, impacting solubility and target binding. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Crucial for formulation and bioavailability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
ADME Properties
ADME properties describe the disposition of a drug in the body and are critical for assessing its potential efficacy and safety.
Table 2: Key ADME Parameters for a Novel Compound
| Property | Description | Importance in Drug Development |
| Permeability | The ability of the compound to pass through biological membranes. | A key determinant of oral absorption. |
| Metabolic Stability | The susceptibility of the compound to metabolism by enzymes, primarily in the liver. | Influences the compound's half-life and potential for drug-drug interactions. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to interact with its target. |
| Cytochrome P450 Inhibition | The potential of the compound to inhibit the activity of key drug-metabolizing enzymes. | A major cause of adverse drug-drug interactions. |
| Efflux Ratio | A measure of the compound's susceptibility to being transported out of cells by efflux pumps. | Can limit intracellular concentration and efficacy, particularly in cancer and CNS disorders. |
Section 2: Experimental Protocols for Compound Characterization
Should this compound be identified, a series of standardized in vitro and in vivo experiments would be necessary to elucidate its properties.
In Vitro Assays
-
Kinase Inhibition Assay: To determine the inhibitory activity of the compound against a panel of protein kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
-
Cell Viability Assay: To assess the cytotoxic or cytostatic effects of the compound on various cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP as an indicator of metabolically active cells.
-
Microsomal Stability Assay: To evaluate the metabolic stability of the compound in the presence of liver microsomes. The compound is incubated with microsomes, and the remaining parent compound is quantified over time by LC-MS/MS.
In Vivo Studies
-
Pharmacokinetic (PK) Studies: To determine the ADME properties of the compound in an animal model (e.g., mouse, rat). The compound is administered, and blood samples are collected at various time points to measure the drug concentration.
-
Efficacy Studies: To evaluate the therapeutic effect of the compound in a disease model. The compound is administered to the disease model, and relevant biomarkers or clinical endpoints are monitored.
Section 3: Visualizing Biological and Experimental Processes
Diagrams are essential for communicating complex biological pathways and experimental workflows. The following are examples of how Graphviz could be used to visualize such processes for a hypothetical compound like this compound.
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of MEK.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
While "this compound" does not correspond to any known chemical entity, the principles and methodologies outlined in this guide provide a comprehensive framework for the characterization of any novel compound. The systematic evaluation of physicochemical properties, ADME profiles, and biological activity, coupled with clear visualization of complex data, is fundamental to the successful development of new therapeutic agents. Should information on this compound become available, this document can serve as a template for its in-depth technical assessment.
The Discovery and Synthesis of T-26c: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of T-26c, a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and the synthetic workflow.
Introduction to MMP-13 and Its Role in Disease
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a member of the zinc-dependent endopeptidase family. It plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen, which is the primary collagen in cartilage. Under normal physiological conditions, MMP-13 is involved in tissue remodeling and wound healing. However, its overexpression is implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it contributes to the progressive destruction of articular cartilage. Elevated MMP-13 levels are also associated with cancer progression and metastasis. Therefore, the development of potent and selective MMP-13 inhibitors represents a promising therapeutic strategy for these conditions.
Discovery of this compound: A Thieno[2,3-d]pyrimidine-2-carboxamide Derivative
This compound was identified as a highly potent and selective inhibitor of MMP-13 through a structure-based drug design approach. The discovery was detailed in a study by Nara et al., which focused on developing thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at the 5-position. This structural motif was designed to interact optimally with the S1'' specificity pocket of the MMP-13 active site, thereby conferring high potency and selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against MMP-13 and its selectivity over other matrix metalloproteinases are summarized in the table below.
| Enzyme | IC50 (pM) | Selectivity vs. MMP-13 |
| MMP-13 | 6.9 | - |
| MMP-1 | > 100,000 | > 14,492-fold |
| MMP-2 | > 100,000 | > 14,492-fold |
| MMP-3 | > 100,000 | > 14,492-fold |
| MMP-7 | > 100,000 | > 14,492-fold |
| MMP-8 | > 100,000 | > 14,492-fold |
| MMP-9 | > 100,000 | > 14,492-fold |
| MMP-14 | > 100,000 | > 14,492-fold |
Data sourced from publicly available information and the primary literature.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process starting from commercially available reagents. The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The detailed synthetic route as described by Nara et al. is as follows. Note: This is a generalized representation based on the available chemical structure and typical synthetic methodologies for this class of compounds. The precise reagents, conditions, and yields should be referenced from the full text of the primary publication.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidine core (Intermediate 1) A substituted 2-aminothiophene-3-carbonitrile is reacted with an appropriate orthoformate and an amine to construct the pyrimidine ring, yielding the core heterocyclic structure.
Step 2: Functionalization of the Core (Intermediate 2) The thieno[2,3-d]pyrimidine core is then functionalized at the 5-position with a carboxybenzene group through a Suzuki or other suitable cross-coupling reaction.
Step 3: Amide Coupling to Yield this compound The carboxylic acid on the pyrimidine ring is activated and coupled with the appropriate amine to form the final amide bond, yielding this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by binding to the active site of MMP-13. The carboxamide and the carboxybenzene moieties play crucial roles in coordinating with the catalytic zinc ion and interacting with the S1'' specificity pocket, respectively. By blocking the active site, this compound prevents the enzymatic degradation of type II collagen and other extracellular matrix proteins.
The signaling pathways leading to the expression and activation of MMP-13 are complex and involve multiple inflammatory cytokines and growth factors. The diagram below illustrates the major signaling cascades that are ultimately inhibited by the action of this compound.
Caption: MMP-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
MMP-13 Inhibition Assay
The inhibitory activity of this compound against MMP-13 is typically determined using a fluorogenic substrate-based assay.
Principle: The assay measures the cleavage of a quenched fluorescent substrate by MMP-13. In the presence of an inhibitor, the rate of fluorescence increase is reduced.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant MMP-13 to each well of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Selectivity Assays
To determine the selectivity of this compound, similar fluorogenic assays are performed using a panel of other recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -14) and their respective preferred fluorogenic substrates. The IC50 values obtained for these other MMPs are then compared to the IC50 value for MMP-13.
Conclusion
This compound is a potent and highly selective inhibitor of MMP-13 that was discovered through a rational, structure-based design approach. Its high affinity and selectivity make it a valuable research tool for studying the role of MMP-13 in various physiological and pathological processes. Furthermore, the thieno[2,3-d]pyrimidine-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents for the treatment of osteoarthritis and other MMP-13-driven diseases. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound and its analogs.
In-depth Technical Guide: T-26c as a Selective MMP-13 Inhibitor
Disclaimer: Information regarding a specific compound designated "T-26c" as a selective MMP-13 inhibitor is not available in the public domain based on the conducted search. The following guide is a comprehensive overview of the principles and methodologies applied to the research and development of selective MMP-13 inhibitors, drawing on data from representative compounds where available. This document will serve as a framework for understanding the evaluation of a selective MMP-13 inhibitor, which can be applied if and when specific data for this compound becomes available.
Introduction to MMP-13 and its Role in Disease
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme involved in the degradation of the extracellular matrix.[1][2] Its primary substrate is type II collagen, a major component of articular cartilage.[3] Overexpression and unregulated activity of MMP-13 are strongly implicated in the pathology of various diseases, most notably osteoarthritis (OA), where it plays a crucial role in cartilage breakdown.[2] Additionally, MMP-13 has been associated with cancer progression and metastasis, particularly in breast cancer.[1] The development of potent and selective MMP-13 inhibitors is therefore a significant therapeutic strategy for these conditions.
The primary challenge in developing MMP inhibitors has been achieving high selectivity for the target MMP over other members of the MMP family. Lack of selectivity has been a major reason for the failure of MMP inhibitors in clinical trials.[3] Modern inhibitors often target specific exosites or allosteric sites rather than the highly conserved zinc-binding catalytic domain to achieve this selectivity.[2][3]
Biochemical Profile of Selective MMP-13 Inhibitors
The inhibitory activity and selectivity of a compound are determined through a series of biochemical assays. The following tables present a hypothetical data summary for a compound like this compound, based on data structures found for other selective MMP-13 inhibitors.
Table 1: In Vitro Inhibitory Potency against MMP-13
| Parameter | Value |
| IC50 (nM) | Data not available for this compound |
| Ki (nM) | Data not available for this compound |
| Mechanism of Inhibition | Data not available for this compound |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant. Mechanism of Inhibition: e.g., Competitive, Non-competitive, Uncompetitive, or Mixed.
Table 2: Selectivity Profile against a Panel of MMPs
| MMP Isoform | IC50 (nM) or % Inhibition @ [X] µM | Fold Selectivity vs. MMP-13 |
| MMP-1 | Data not available for this compound | Data not available for this compound |
| MMP-2 | Data not available for this compound | Data not available for this compound |
| MMP-3 | Data not available for this compound | Data not available for this compound |
| MMP-7 | Data not available for this compound | Data not available for this compound |
| MMP-8 | Data not available for this compound | Data not available for this compound |
| MMP-9 | Data not available for this compound | Data not available for this compound |
| MMP-14 | Data not available for this compound | Data not available for this compound |
A high fold selectivity (IC50 of off-target MMP / IC50 of MMP-13) is desirable.
Table 3: Pharmacokinetic Properties
| Parameter | Species | Value |
| Metabolic Stability (t1/2, min) | Human Microsomes | Data not available for this compound |
| Rat Microsomes | Data not available for this compound | |
| Mouse Microsomes | Data not available for this compound | |
| Oral Bioavailability (%) | Rat | Data not available for this compound |
| Plasma Half-life (h) | Rat | Data not available for this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of a selective MMP-13 inhibitor.
MMP-13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the test compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Add the recombinant MMP-13 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protease Selectivity Profiling
Objective: To assess the selectivity of the test compound against a panel of related and unrelated proteases.
Procedure: This is typically performed using similar enzymatic assays as described in 3.1, but with different MMP isoforms and other proteases. The test compound is often tested at a fixed high concentration first to identify any off-target inhibition. For any enzymes that show significant inhibition, a full dose-response curve is generated to determine the IC50.
In Vitro Cartilage Degradation Assay
Objective: To evaluate the ability of the test compound to prevent the degradation of type II collagen in a cell-based or explant model.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM)
-
Pro-inflammatory cytokine (e.g., Interleukin-1α or Oncostatin M) to induce MMP-13 expression and cartilage degradation
-
Test compound
-
Assay kits for measuring sulfated glycosaminoglycans (sGAG) and type II collagen fragments.
Procedure:
-
Culture the cartilage explants in the presence of the pro-inflammatory cytokine.
-
Treat the explants with various concentrations of the test compound.
-
After a defined incubation period (e.g., 7-14 days), collect the culture medium and digest the cartilage explants.
-
Quantify the amount of sGAG and type II collagen fragments released into the medium and remaining in the explants.
-
A reduction in the release of these matrix components in the presence of the test compound indicates a protective effect.
Visualizing Pathways and Workflows
Signaling Pathway of MMP-13 Regulation
References
- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of T-26c: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of T-26c, a novel and highly potent small molecule inhibitor of matrix metalloproteinase-13 (MMP-13). The data presented herein demonstrates the exceptional selectivity and efficacy of this compound in relevant biochemical and cell-based assays, highlighting its potential as a therapeutic candidate for diseases characterized by excessive collagen degradation, such as osteoarthritis.
Core Findings at a Glance
This compound has been identified as a picomolar-range inhibitor of MMP-13, exhibiting remarkable selectivity over other metalloenzymes. In a key functional assay using a model of cartilage degradation, this compound demonstrated a significant protective effect by inhibiting the breakdown of collagen.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against MMP-13
| Parameter | Value |
| IC50 (MMP-13) | 6.75 pM[1][2] |
| Selectivity | >2600-fold over other related metalloenzymes[1][2] |
Table 2: Efficacy of this compound in a Cartilage Explant Degradation Assay
| Treatment | Concentration | Inhibition of Collagen Breakdown |
| This compound | 0.1 µM | 87.4%[1] |
Experimental Protocols
MMP-13 Enzymatic Assay (Fluorogenic Substrate)
This protocol outlines a representative method for determining the 50% inhibitory concentration (IC50) of this compound against recombinant human MMP-13.
Materials:
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include wells for a positive control (MMP-13 without inhibitor) and a negative control (assay buffer only).
-
Add a solution of recombinant human MMP-13 to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Bovine Nasal Cartilage Explant Degradation Assay
This protocol describes a cell-based assay to evaluate the efficacy of this compound in preventing the degradation of cartilage matrix.
Materials:
-
Bovine nasal cartilage
-
DMEM/F-12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interleukin-1β (IL-1β)
-
Recombinant human Oncostatin M (OSM)
-
This compound
-
Hydroxyproline assay kit (for quantification of collagen degradation)
Procedure:
-
Aseptically dissect bovine nasal cartilage and cut it into small, uniform explants (e.g., 2-3 mm in diameter).
-
Place the cartilage explants in a 96-well plate, one explant per well.
-
Culture the explants overnight in DMEM/F-12 medium supplemented with 10% FBS and antibiotics to allow for equilibration.
-
The following day, replace the medium with fresh medium containing a low concentration of FBS (e.g., 1%) and the desired concentrations of this compound.
-
Induce cartilage degradation by adding IL-1β (e.g., 10 ng/mL) and Oncostatin M (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no inflammatory stimuli and wells with inflammatory stimuli but no this compound.
-
Culture the explants for an extended period, typically 7-14 days, refreshing the medium and treatments every 2-3 days.
-
At the end of the culture period, collect the conditioned medium from each well.
-
Quantify the amount of collagen released into the medium by measuring the hydroxyproline content using a commercially available assay kit.
-
Calculate the percentage of inhibition of collagen degradation for each concentration of this compound compared to the stimulated, untreated control.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13. In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β and Oncostatin M trigger intracellular signaling cascades in chondrocytes that lead to the upregulation of MMP-13 gene expression. This, in turn, results in the excessive degradation of type II collagen, the primary structural component of articular cartilage. By potently and selectively binding to the active site of MMP-13, this compound blocks this final common pathway of cartilage destruction.
Below are diagrams illustrating the key signaling pathways and the mechanism of action of this compound.
Caption: IL-1β and Oncostatin M signaling pathway leading to MMP-13 expression.
Caption: Mechanism of action of this compound in preventing collagen degradation.
References
In-depth Technical Guide: Safety and Toxicity Profile of T-26c
Disclaimer: Information regarding a specific molecule designated "T-26c" is not publicly available in the general scientific literature. The following guide is a structured template based on the user's request, outlining the necessary components of a comprehensive safety and toxicity profile for a hypothetical compound. This framework can be populated with specific data once "this compound" is identified.
Introduction
This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, a novel investigational compound. The information presented is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation and clinical development of this compound.
Non-Clinical Safety and Toxicity Summary
A summary of the key findings from in vitro and in vivo safety and toxicity studies would be presented here. This section would provide a high-level overview of the compound's characteristics concerning its potential for adverse effects.
Pharmacokinetics and ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicity data.
Experimental Protocols:
-
In Vitro Metabolism: Incubation of this compound with liver microsomes (human, rat, mouse) to identify major metabolites and metabolic pathways. Cytochrome P450 (CYP) reaction phenotyping to identify specific CYP isoforms responsible for metabolism.
-
In Vivo Pharmacokinetics: Single and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rodents and non-rodents). Blood and plasma samples are collected at various time points post-dose and analyzed for this compound and major metabolite concentrations using validated bioanalytical methods (e.g., LC-MS/MS).
-
Tissue Distribution: A quantitative tissue distribution study in a rodent model using radiolabeled this compound to determine the extent of distribution into various organs and tissues.
Data Presentation:
Table 1: Summary of Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Species 1 (e.g., Rat) | Species 2 (e.g., Dog) |
| Route of Administration | IV / Oral | IV / Oral |
| Dose (mg/kg) | X / Y | A / B |
| Tmax (h) | ||
| Cmax (ng/mL) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (mL/min/kg) | ||
| Vd (L/kg) | ||
| Oral Bioavailability (%) |
Workflow for Pharmacokinetic Analysis:
T-26c: A Novel Taxane Analogue with Enhanced Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-26c, referred to in the scientific literature as T-26, is a novel synthetic taxane derivative engineered to overcome the limitations of conventional taxanes like paclitaxel.[1] Taxanes are a cornerstone of chemotherapy, exerting their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, their clinical utility is often hampered by poor aqueous solubility, low oral bioavailability, and the need for potentially toxic intravenous formulations. T-26 has been developed to address these challenges, demonstrating significantly improved oral bioavailability in preclinical studies, positioning it as a promising candidate for further investigation in oncology.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for T-26 from a pivotal preclinical study.
Table 1: Pharmacokinetic Parameters of T-26 in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (60 mg/kg) |
| AUC₀-t (ng/mLh) | 2,876 ± 453 | 22,589 ± 3,142 |
| AUC₀-∞ (ng/mLh) | 2,954 ± 468 | 23,217 ± 3,361 |
| Cₘₐₓ (ng/mL) | 4,321 ± 678 | 2,134 ± 356 |
| Tₘₐₓ (h) | 0.083 | 4.0 ± 1.2 |
| t₁/₂ (h) | 3.2 ± 0.8 | 6.8 ± 1.5 |
| Oral Bioavailability (%) | - | 65.79 |
Data are presented as mean ± S.D. (n=6). AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.[1]
Table 2: In Vitro Cytotoxicity of T-26
Detailed IC₅₀ values for T-26 against a panel of human tumor cell lines were mentioned to be "potent" in the cited study, but specific quantitative data was not provided in the publication.[1]
Mechanism of Action and Signaling Pathways
As a taxane derivative, the primary mechanism of action of T-26 is the stabilization of microtubules. This interference with microtubule dynamics disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis. T-26 is also reported to be a poor substrate of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance and is a major factor in the low oral bioavailability of other taxanes.[1]
Experimental Protocols
Pharmacokinetic Study in Rats
1. Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1]
2. Drug Administration:
-
Intravenous (IV): T-26 was administered as a single dose of 5 mg/kg via the tail vein.[1]
-
Oral (PO): T-26 was administered as a single dose of 60 mg/kg by oral gavage.[1]
3. Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.[1]
4. Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis. For analysis, plasma samples were precipitated with an organic solvent to extract the drug.[1]
5. Quantification: The concentration of T-26 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
6. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.[1]
In Vitro Permeability Assay
While detailed protocols for the cytotoxicity assays were not provided, the study mentions cellular permeability assays were conducted. A standard protocol for a Caco-2 permeability assay, which is commonly used to predict intestinal drug absorption and interaction with efflux transporters like P-gp, is as follows:
1. Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent and differentiated monolayer.
2. Assay Procedure:
-
The cell monolayer is washed with a transport buffer.
-
A solution of T-26 at a known concentration is added to the apical (A) side of the monolayer, and a drug-free buffer is added to the basolateral (B) side to assess A-to-B permeability.
-
Conversely, the drug solution is added to the basolateral side and buffer to the apical side to assess B-to-A permeability.
-
Samples are taken from the receiver compartment at various time points.
3. Quantification: The concentration of T-26 in the samples is quantified by LC-MS/MS.
4. Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. A low efflux ratio suggests that the compound is not a significant substrate for efflux transporters like P-gp.
Conclusion and Future Directions
The available preclinical data on T-26 are promising, highlighting its potential as an orally bioavailable taxane. Its high oral bioavailability of 65.79% in rats is a significant improvement over existing taxanes and is attributed to its characteristic as a poor substrate for the P-gp efflux pump.[1] While the potent in vitro cytotoxicity of T-26 has been noted, further studies are required to quantify its efficacy against a broad range of cancer cell lines and in in vivo tumor models. The detailed mechanism of action, including its effects on specific signaling pathways beyond the general taxane-induced microtubule stabilization, also warrants further investigation. The development of T-26 represents a significant step towards a more patient-friendly and potentially more effective taxane-based chemotherapy.
References
T-26c: A Potent and Selective MMP-13 Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T-26c, a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes key chemical identifiers, biological activity, relevant signaling pathways, and detailed experimental protocols to facilitate its use in research and drug development.
Chemical Identity and Properties
This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine-2-carboxamide class of compounds. Its chemical and physical properties are summarized in the table below.
| Chemical Identifier | Value |
| CAS Number | 869296-13-9[1] |
| Molecular Formula | C₂₄H₂₁N₃O₆S[1] |
| Molecular Weight | 479.51 g/mol [1] |
| SMILES | COC1=CC=CC(CNC(C2=NC(SC=C3COCC4=CC=C(C(O)=O)C=C4)=C3C(N2)=O)=O)=C1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective inhibitor of MMP-13, an enzyme critically involved in the degradation of the extracellular matrix, particularly type II collagen.[2][3][4][5] This makes this compound a valuable tool for studying the pathological processes associated with elevated MMP-13 activity, such as in osteoarthritis and cancer.
The inhibitory activity of this compound is exceptionally high, with a reported IC₅₀ value as low as 6.75 pM.[2] It exhibits over 2600-fold selectivity for MMP-13 over other related metalloenzymes, minimizing off-target effects.[2][3][4] The primary mechanism of action of this compound is the inhibition of the catalytic activity of MMP-13, thereby preventing the breakdown of its substrates, most notably type II collagen.[2]
Signaling Pathways Modulated by this compound
By inhibiting MMP-13, this compound indirectly modulates the downstream signaling pathways that are influenced by the degradation of the extracellular matrix and the release of bioactive molecules. The expression of MMP-13 itself is regulated by a complex network of signaling cascades, often initiated by pro-inflammatory cytokines like IL-1β. Key pathways involved include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK pathways are known to be involved in the upregulation of MMP-13 expression.
-
NF-κB Signaling: The transcription factor NF-κB is a critical regulator of inflammatory responses and can induce the expression of MMP-13.
-
Wnt/β-catenin Signaling: This pathway has also been implicated in the regulation of MMP-13 in chondrocytes.
The following diagram illustrates the signaling pathways leading to MMP-13 expression, which are effectively targeted by this compound through the inhibition of the final enzymatic activity.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental settings, based on available data and standard laboratory practices for MMP inhibitors.
In Vitro MMP-13 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against purified MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to start with a high concentration and perform 1:10 dilutions to cover a wide range of concentrations.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of recombinant MMP-13 (at a final concentration of ~1 nM) to each well, except for the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate (at a final concentration of ~10 µM) to all wells.
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC₅₀ value.
Cartilage Explant Culture Model
This ex vivo model assesses the ability of this compound to prevent cartilage degradation.
Materials:
-
Bovine or porcine articular cartilage explants
-
DMEM/F-12 medium supplemented with antibiotics and fetal bovine serum
-
Recombinant human IL-1β and Oncostatin M
-
This compound stock solution (in DMSO)
-
Hydroxyproline assay kit or ELISA for collagen fragments
-
24-well culture plates
Procedure:
-
Prepare cartilage explants of a uniform size (e.g., 3 mm diameter) from fresh articular cartilage.
-
Place one explant per well in a 24-well plate with 1 mL of culture medium.
-
Allow the explants to equilibrate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO).
-
After 1 hour, add IL-1β (e.g., 10 ng/mL) and Oncostatin M (e.g., 50 ng/mL) to stimulate cartilage degradation.
-
Culture the explants for 7-14 days, collecting the conditioned medium every 2-3 days and replacing it with fresh medium containing the respective treatments.
-
At the end of the culture period, analyze the collected medium for the amount of released collagen fragments using a hydroxyproline assay or a specific ELISA.
-
Compare the amount of collagen release in the this compound-treated groups to the stimulated control group to determine the protective effect of the inhibitor. A significant inhibition of collagen breakdown (e.g., 87.4% at 0.1 µM) has been reported for this compound.[2][4]
The following diagram illustrates the workflow for the cartilage explant experiment.
In Vivo Studies
Limited in vivo data for this compound is publicly available. However, studies in guinea pigs have shown that oral administration of the disodium salt formulation of this compound at a dose of 10-20 mg/kg results in significant systemic exposure.
Conclusion
This compound is a powerful and selective research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development for the treatment of diseases characterized by excessive collagen degradation, such as osteoarthritis. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
Application Notes & Protocols: T-26c Cytotoxicity Assay in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-26c is a novel, investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on the A549 human lung carcinoma cell line using a resazurin-based viability assay. The protocol outlines the necessary steps for cell culture, dose-response treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.
Quantitative Data Summary
The following table summarizes the representative data from a dose-response experiment evaluating the effect of this compound on A549 cell viability after a 72-hour incubation period.
Table 1: Dose-Response of this compound on A549 Cell Viability
| This compound Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 68,450 | 3,420 | 100.0% |
| 0.1 | 65,890 | 3,100 | 96.3% |
| 1 | 55,230 | 2,750 | 80.7% |
| 5 | 36,980 | 1,840 | 54.0% |
| 10 | 21,340 | 1,100 | 31.2% |
| 25 | 8,120 | 450 | 11.9% |
| 50 | 4,510 | 280 | 6.6% |
| 100 | 4,380 | 250 | 6.4% |
Experimental Protocols
Materials and Reagents
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
This compound compound
-
DMSO (Dimethyl sulfoxide), sterile
-
Resazurin sodium salt
-
Sterile, clear-bottom 96-well cell culture plates
-
Sterile cell culture flasks (T-75)
-
Fluorescence plate reader
Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Line Propagation: Culture A549 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging Cells: When cells reach 80-90% confluency, aspirate the old medium, wash the cell monolayer once with DPBS, and add 2 mL of Trypsin-EDTA.[1] Incubate for 3-5 minutes at 37°C until cells detach.[2]
-
Neutralization and Seeding: Neutralize the trypsin by adding 8 mL of complete growth medium. Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed new flasks at a 1:5 to 1:10 ratio.[1]
This compound Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest A549 cells as described in 3.2. Count the cells using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a 100x stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Viability Assessment:
-
Prepare a 0.1 mg/mL working solution of resazurin in DPBS.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (RFU_sample / RFU_vehicle_control) * 100
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for this compound cytotoxicity assay.
References
Application Notes and Protocols for T-26c in Animal Models of Arthritis
Note to the user: Following a comprehensive search of scientific literature and public databases, no specific information, experimental protocols, or quantitative data could be found for a compound designated "T-26c" in the context of animal models of arthritis. The information presented below is based on a potential alternative, 3α-aminocholestane (3AC) , a known SHIP1 inhibitor that has been studied in mouse models of rheumatoid arthritis. This information is provided as a potential point of reference, assuming "this compound" may be an alternative name or an error for a compound with a similar mechanism of action.
Introduction to SHIP1 Inhibition in Rheumatoid Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key pathological feature is the infiltration and activation of immune cells. Myeloid-derived suppressor cells (MDSCs) are a population of myeloid cells with the ability to suppress T cell responses and have been shown to play a regulatory role in collagen-induced arthritis (CIA) in mice. The inhibition of Src homology 2 domain-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) has emerged as a therapeutic strategy to expand the population of MDSCs, thereby attenuating the severity of arthritis in animal models. The small molecule 3α-aminocholestane (3AC) is a specific inhibitor of SHIP1.
Mechanism of Action of SHIP1 Inhibition
SHIP1 is a phosphatase that negatively regulates the phosphatidylinositol-3 kinase (PI3K) pathway. By inhibiting SHIP1, the levels of PIP3 remain elevated, which influences various downstream signaling cascades involved in cell survival, proliferation, and differentiation. In the context of the immune system, inhibition of SHIP1 has been shown to lead to the expansion of MDSCs. These expanded MDSCs can then suppress the proliferation and effector functions of CD4+ T cells, which are key drivers of the autoimmune response in rheumatoid arthritis. The therapeutic effect of the SHIP1 inhibitor 3AC in the CIA mouse model is attributed to the in vivo expansion of these regulatory MDSCs, which in turn ameliorates the clinical and pathological features of the disease.[1]
Caption: Proposed signaling pathway of this compound (as a SHIP1 inhibitor) in arthritis.
Experimental Protocols
The following protocols are based on the use of the SHIP1 inhibitor 3AC in a collagen-induced arthritis (CIA) mouse model.
Protocol 1: Prophylactic Treatment in Collagen-Induced Arthritis
This protocol outlines the use of a SHIP1 inhibitor as a preventive measure before the onset of clinical arthritis.
1. Animals and Housing:
-
DBA/1 mice (male, 8-10 weeks old) are commonly used as they are susceptible to CIA.
-
House animals in a specific pathogen-free (SPF) facility.
2. Induction of Collagen-Induced Arthritis (CIA):
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Boost the immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
3. Preparation and Administration of SHIP1 Inhibitor (3AC):
-
Dissolve 3AC in a suitable vehicle (e.g., DMSO and then diluted in PBS).
-
Starting from Day 0 (day of first immunization), administer 3AC or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical dosing regimen would be daily or every other day. Dosage will need to be optimized, but a starting point could be based on previously published studies with similar compounds.
4. Monitoring and Evaluation:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Clinical scoring of arthritis: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., day 42), collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
Protocol 2: Therapeutic Treatment in Collagen-Induced Arthritis
This protocol is designed to assess the efficacy of a SHIP1 inhibitor after the clinical signs of arthritis have appeared.
1. Animals and CIA Induction:
-
Follow steps 1 and 2 from Protocol 1.
2. Initiation of Treatment:
-
Begin treatment with the SHIP1 inhibitor (3AC) or vehicle control only after the mice have developed clinical signs of arthritis (e.g., a clinical score of ≥2).
3. Administration and Monitoring:
-
Administer the compound as described in Protocol 1, step 3.
-
Continue to monitor and score the mice for arthritis severity and paw thickness as in Protocol 1, step 4.
4. Endpoint Analysis:
-
Perform serum and histological analyses as described in Protocol 1, step 4.
References
T-26c dosage and administration guidelines
A comprehensive search for "T-26c" did not yield any specific information regarding dosage and administration guidelines, preclinical or clinical studies, mechanism of action, or pharmacokinetic and pharmacodynamic data.
It is possible that "this compound" is an internal designation for a compound not yet disclosed in public literature, a developmental code name that has been discontinued, or a typographical error.
For researchers, scientists, and drug development professionals seeking information on novel compounds, it is recommended to:
-
Verify the compound identifier: Double-check the spelling and designation of the compound. Slight variations can lead to significantly different search results.
-
Consult specialized databases: Chemical and pharmaceutical databases such as PubChem, ChemSpider, DrugBank, and proprietary industry databases may contain information on less common or newly developed compounds.
-
Review scientific literature: Search for publications or patents from the originating institution or company, as they may have disclosed information under a different name or in a broader context.
-
Contact the source: If the compound name was obtained from a specific publication, presentation, or researcher, direct contact may be the most efficient way to obtain further details.
Without specific information on "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations. Should a more accurate or alternative identifier for this compound become available, a new search can be initiated to fulfill the request.
Application Notes and Protocols for Assaying MMP13 Activity with T-26c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP13), also known as collagenase-3, is a zinc-dependent endopeptidase critical in the turnover of the extracellular matrix (ECM). Its primary substrate is type II collagen, a major component of articular cartilage.[1][2] Consequently, MMP13 plays a significant role in physiological processes such as bone development and tissue remodeling.[3] However, its overexpression is implicated in various pathologies, including osteoarthritis, rheumatoid arthritis, and cancer, making it a key therapeutic target.[1][2][3]
T-26c is a highly potent and selective inhibitor of MMP13, exhibiting an IC50 value in the picomolar range (6.75 pM to 6.9 pM).[4] Its remarkable selectivity for MMP13 over other metalloenzymes makes it an invaluable tool for studying the specific roles of MMP13 in biological processes and for the development of targeted therapies.
These application notes provide a detailed protocol for assaying MMP13 activity and its inhibition by this compound using a fluorometric method. This method offers high sensitivity and a continuous assay format, suitable for high-throughput screening and detailed kinetic analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a template for presenting experimental results from the described assay.
| Parameter | Value | Reference |
| Inhibitor | This compound | N/A |
| Target Enzyme | MMP13 | N/A |
| IC50 | 6.75 pM | [4] |
| Selectivity | >2600-fold over other related metalloenzymes | [4] |
| Example Experimental Data | ||
| % Inhibition at [X] nM this compound | User-determined value | N/A |
| Z'-factor (for HTS) | User-determined value | N/A |
Signaling Pathway of MMP13
MMP13 expression and activity are regulated by a complex network of signaling pathways. Various extracellular stimuli, including growth factors and pro-inflammatory cytokines, can trigger these pathways, leading to the transcription and activation of MMP13. This, in turn, results in the degradation of ECM components.
Experimental Workflow for MMP13 Inhibition Assay
The following diagram outlines the general workflow for screening potential MMP13 inhibitors, such as this compound.
Detailed Experimental Protocol: Fluorometric MMP13 Inhibition Assay
This protocol is designed for a 96-well microplate format and is adapted from commercially available fluorogenic MMP13 assay kits.
Materials and Reagents
-
Recombinant Human MMP13 (activated)
-
Fluorogenic MMP13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
Black, low-binding 96-well microplate
-
Fluorescent microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the MMP13 enzyme in Assay Buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 1 mM). Aliquot and store at -80°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). From this, prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Contains Assay Buffer and substrate, but no enzyme.
-
Positive Control (100% activity): Contains Assay Buffer, enzyme, and substrate.
-
Inhibitor Control: Contains a known MMP13 inhibitor (if available, other than this compound) for assay validation.
-
Test Wells: Contains Assay Buffer, enzyme, substrate, and varying concentrations of this compound.
-
-
All conditions should be performed in at least duplicate.
-
-
Assay Protocol:
-
Bring all reagents to room temperature before use.
-
Add 25 µL of the substrate solution (diluted in Assay Buffer to a working concentration, e.g., 10 µM) to each well.[1] The final concentration in a 50 µL reaction volume will be 1 µM.
-
Add 5 µL of the this compound dilutions (or inhibitor buffer for controls) to the appropriate wells.
-
Thaw the MMP13 enzyme on ice. Dilute the enzyme in Assay Buffer to the desired working concentration (e.g., 1.6 ng/µL).[1]
-
Add 20 µL of the diluted MMP13 enzyme solution to the "Positive Control" and "Test Wells". Add 20 µL of Assay Buffer to the "Blank" wells.
-
The total reaction volume in each well should be 50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Measure the fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 393 nm.[1] Readings can be taken kinetically over a period of time (e.g., every minute for 10-30 minutes) or as an endpoint reading.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence intensity of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition:
-
The activity of the "Positive Control" represents 0% inhibition.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of Positive Control)) * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This application note provides a comprehensive guide for researchers to accurately assay MMP13 activity and to characterize its inhibition by the potent and selective inhibitor, this compound. The detailed protocol and workflows are designed to yield reliable and reproducible data, facilitating further research into the roles of MMP13 in health and disease and aiding in the development of novel therapeutic agents.
References
Application Notes and Protocols for T-26c: Solution Preparation and Stability
Introduction
This document provides detailed application notes and protocols for the preparation and stability assessment of T-26c solutions. The information is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Data Presentation
A comprehensive summary of the quantitative data regarding the solubility and stability of this compound is presented below. These tables are designed for easy comparison and reference.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | > 50 | Forms a clear, colorless solution. |
| Ethanol | 10 | Forms a clear, colorless solution. |
| PBS (pH 7.4) | < 0.1 | Forms a suspension. |
| Water | < 0.01 | Insoluble. |
Table 2: Stability of this compound in DMSO (50 mg/mL) under Various Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 1 month | 99.8 | No significant degradation. |
| 3 months | 99.5 | No significant degradation. | |
| 6 months | 99.2 | Minor degradation detected. | |
| -20°C | 1 week | 99.6 | No significant degradation. |
| 1 month | 98.1 | Noticeable degradation. | |
| 3 months | 95.3 | Significant degradation. | |
| 4°C | 24 hours | 99.7 | Stable for short-term handling. |
| 72 hours | 97.5 | Degradation observed. | |
| Room Temperature | 8 hours | 98.2 | Gradual degradation. |
| 24 hours | 94.0 | Significant degradation. |
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions and the assessment of their stability are provided below.
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved, resulting in a clear, colorless solution.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC-grade water, acetonitrile, and TFA
-
Sterile, amber vials for sample storage
Procedure:
-
Prepare aliquots of the this compound stock solution and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Set up the HPLC system with the following parameters (these may need to be optimized for your specific system):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the parent this compound compound and any degradation products.
-
Calculate the purity of this compound at each time point by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Compare the purity values over time to assess the stability under each storage condition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships described in this document.
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stability assessment.
Caption: Hypothetical this compound mechanism of action.
Application Notes and Protocols for Immunohistochemical Analysis in Studies Utilizing the MMP-13 Inhibitor, T-26c
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissue samples treated with T-26c, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13)[1][2][3]. This compound is a chemical probe with an IC50 of 6.75 pM for MMP-13, demonstrating over 2600-fold selectivity against other related metalloenzymes[1][2][3]. As a small molecule inhibitor, this compound is not used as a direct staining reagent in IHC. Instead, IHC is a crucial downstream application to assess the biological effects of this compound treatment by visualizing the expression and localization of target proteins, such as MMP-13, or other relevant biomarkers within the tissue context.
The following protocols are designed to guide researchers in the preparation and execution of IHC experiments on paraffin-embedded tissues previously exposed to this compound in vivo or in vitro.
Quantitative Data Summary
While specific quantitative data for IHC protocols in the context of this compound treatment are not publicly available, the following table summarizes typical starting concentrations and ranges for key reagents in an IHC protocol for a target like MMP-13. Optimization is essential for each specific antibody, tissue type, and experimental condition.
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Primary Antibody | 1:100 dilution | 1:50 - 1:500 | The optimal dilution should be determined by titration to achieve the best signal-to-noise ratio. |
| Antigen Retrieval Buffer | Sodium Citrate Buffer (10 mM, pH 6.0) | Tris-EDTA Buffer (pH 9.0) | The choice of retrieval buffer is antibody-dependent and may require testing to determine the optimal method for epitope unmasking. |
| Antigen Retrieval Time | 20 minutes at 95-100°C | 10 - 30 minutes | Over- or under-retrieval can lead to false-negative or non-specific staining, respectively. |
| Blocking Solution | 5% Normal Goat Serum in PBS | 1-10% Normal Serum (from the same species as the secondary antibody) or Bovine Serum Albumin (BSA) | Blocking is critical to prevent non-specific binding of the secondary antibody. |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature is often preferred to enhance specific binding and reduce background. |
| Secondary Antibody | 1:500 dilution | 1:200 - 1:2000 | The dilution will depend on the specific antibody and detection system used. |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | 1:500 dilution | 1:200 - 1:1000 | Follow the manufacturer's recommendations for the specific detection kit. |
| Chromogen (e.g., DAB) | 1-10 minutes | As needed | Monitor the color development under a microscope to achieve the desired staining intensity without excessive background. |
| This compound (for treatment) | 5 µM (in vitro) | Varies by experiment | In a study, 5 µM of this compound was used to assess its effect on chondrocyte viability and MMP-13 inhibition[4]. For in vivo studies, oral administration of 10–20 mg/kg has been reported[1][3]. The concentration and duration of this compound treatment should be optimized based on the experimental model and desired outcome. |
Experimental Protocols
Immunohistochemistry Protocol for MMP-13 Detection in Paraffin-Embedded Tissue Sections
This protocol outlines the steps for detecting MMP-13 in formalin-fixed, paraffin-embedded (FFPE) tissue sections from samples treated with this compound.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against MMP-13
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Enzyme conjugate (e.g., HRP-Streptavidin)
-
Chromogen substrate kit (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with Wash Buffer.
-
-
Peroxidase Blocking (if using HRP):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MMP-13 antibody to its optimal concentration in the antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Incubate slides with the enzyme conjugate (e.g., HRP-Streptavidin) for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions.
-
Incubate slides with the chromogen solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor development under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP | TargetMol [targetmol.com]
- 4. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-26c in Cartilage Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartilage degradation is a hallmark of debilitating joint diseases such as osteoarthritis (OA). A key family of enzymes implicated in the breakdown of the cartilage extracellular matrix, particularly type II collagen, are the matrix metalloproteinases (MMPs). Among these, MMP-13 is considered a critical therapeutic target due to its potent collagenolytic activity. T-26c is a highly potent and selective inhibitor of MMP-13, making it a valuable research tool for studying the role of this enzyme in cartilage degradation and for the preclinical evaluation of potential disease-modifying osteoarthritis drugs (DMOADs).
These application notes provide detailed protocols for utilizing this compound in in vitro models of cartilage degradation, including chondrocyte and cartilage explant cultures. The provided methodologies cover the induction of a catabolic state, treatment with this compound, and subsequent analysis of cartilage matrix breakdown.
This compound: A Selective MMP-13 Inhibitor
This compound is a chemical probe characterized by its high potency and selectivity for MMP-13. This specificity is crucial for dissecting the specific contribution of MMP-13 to cartilage degradation, minimizing off-target effects on other MMPs or related metalloenzymes.
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | [1] |
| IC50 | 6.75 pM | [1] |
| Selectivity | >2600-fold over other related metalloenzymes | [1] |
| In Vitro Efficacy | 87.4% inhibition of collagen breakdown in IL-1β and oncostatin M stimulated cartilage at 0.1 μM | [1] |
Experimental Protocols
I. In Vitro Model of Cartilage Degradation using Bovine Nasal Cartilage Explants
This protocol describes the use of bovine nasal cartilage explants to model cartilage degradation and to assess the inhibitory effects of this compound. Degradation is induced by the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Oncostatin M (OSM).
Materials:
-
Fresh bovine nasal septa
-
This compound (prepare stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1β
-
Recombinant human Oncostatin M
-
Sterile phosphate-buffered saline (PBS)
-
Surgical scalpels and biopsy punch (4 mm)
-
24-well tissue culture plates
-
Papain digestion buffer (see recipe below)
-
Hydroxyproline assay reagents (see protocol below)
Procedure:
-
Cartilage Explant Preparation:
-
Aseptically dissect bovine nasal septa and remove the perichondrium.
-
Using a 4 mm biopsy punch, obtain full-thickness cartilage explants.
-
Wash the explants three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Place one explant into each well of a 24-well plate.
-
-
Explant Culture and Treatment:
-
Culture explants in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin for 24-48 hours to equilibrate.
-
Replace the medium with serum-free DMEM containing 1% Penicillin-Streptomycin.
-
Induce cartilage degradation by adding IL-1β (10 ng/mL) and Oncostatin M (50 ng/mL) to the culture medium.[2]
-
For the treatment groups, add this compound at desired concentrations (e.g., 0.01, 0.1, 1 µM) along with the cytokines. Include a vehicle control (DMSO) for comparison.
-
Culture the explants for 7-14 days, changing the medium and reapplying treatments every 2-3 days. Collect and store the conditioned media at -80°C for analysis.
-
-
Assessment of Collagen Degradation (Hydroxyproline Assay):
-
At the end of the culture period, wash the cartilage explants with PBS.
-
Determine the wet weight of each explant.
-
Digest the explants in papain digestion buffer overnight at 60°C.
-
Quantify the amount of collagen in the collected media and the digested explants by measuring the hydroxyproline content (see detailed protocol below).
-
II. Hydroxyproline Assay for Collagen Quantification
This assay measures the amount of hydroxyproline, an amino acid abundant in collagen, as an indicator of collagen content.
Materials:
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T solution
-
DMAB reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
Pressure-tight, screw-capped vials
-
Heating block or oven at 120°C
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Hydrolysis:
-
Assay:
-
Prepare a standard curve using the hydroxyproline standard solution.
-
Add 100 µL of Chloramine-T solution to each standard and sample well.[4]
-
Add 100 µL of DMAB reagent to each well.[4]
-
Incubate at 60°C for 90 minutes.[4]
-
Measure the absorbance at 550-560 nm using a microplate reader.[1][4]
-
Calculate the hydroxyproline concentration in the samples based on the standard curve. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
Signaling Pathways and Experimental Workflow
MMP-13 Signaling Pathway in Chondrocytes
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines like IL-1β.
Caption: IL-1β and OSM signaling pathways leading to MMP-13-mediated collagen degradation.
Experimental Workflow for this compound Evaluation
The following diagram outlines the key steps for assessing the efficacy of this compound in an in vitro cartilage degradation model.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 and oncostatin M in combination promote the release of collagen fragments from bovine nasal cartilage in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
Application Note: Western Blot Analysis of MMP13 Inhibition by T-26c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] Dysregulation of MMP13 activity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a key therapeutic target.[1][4][5] T-26c is a highly potent and selective small molecule inhibitor of MMP13, with an IC50 value in the picomolar range (6.75 pM), demonstrating over 2600-fold selectivity against other related metalloenzymes.[6][7] This application note provides a detailed protocol for utilizing Western blot analysis to evaluate the inhibitory effect of this compound on MMP13 expression in a cellular context.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using specific antibodies. By treating cells with an inducer of MMP13 expression (e.g., Interleukin-1β) in the presence and absence of this compound, the inhibitory effect of the compound on MMP13 protein levels can be quantitatively assessed.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from a Western blot experiment designed to measure the inhibition of MMP13 by this compound.
Table 1: Dose-Dependent Inhibition of MMP13 by this compound
| Treatment Group | This compound Concentration (nM) | MMP13 Protein Level (Normalized to Control) | Standard Deviation |
| Control (Unstimulated) | 0 | 0.12 | ± 0.03 |
| IL-1β (10 ng/mL) | 0 | 1.00 | ± 0.15 |
| IL-1β + this compound | 0.01 | 0.78 | ± 0.11 |
| IL-1β + this compound | 0.1 | 0.45 | ± 0.08 |
| IL-1β + this compound | 1 | 0.18 | ± 0.04 |
| IL-1β + this compound | 10 | 0.13 | ± 0.03 |
Table 2: Time-Course of MMP13 Inhibition by this compound
| Treatment Group (IL-1β + 1 nM this compound) | Time (hours) | MMP13 Protein Level (Normalized to IL-1β at 24h) | Standard Deviation |
| 0 | 0 | 0.11 | ± 0.02 |
| 6 | 0.35 | ± 0.06 | |
| 12 | 0.21 | ± 0.05 | |
| 24 | 0.17 | ± 0.04 | |
| 48 | 0.15 | ± 0.03 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma cells (e.g., SW1353) or primary chondrocytes are suitable for this assay as they are known to express MMP13 upon stimulation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation and Inhibition:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 nM) for 2 hours.
-
Induce MMP13 expression by adding an appropriate stimulus, such as Interleukin-1β (IL-1β) at a final concentration of 10 ng/mL.
-
Include a vehicle control (DMSO) and a positive control (IL-1β alone).
-
Incubate for 24 hours (for dose-response) or for various time points (for time-course).
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE:
-
Load the samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MMP13 (e.g., rabbit anti-MMP13) diluted in the blocking buffer. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the MMP13 band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of MMP13 inhibition.
Caption: Simplified signaling pathway of MMP13 induction and inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 869296-13-9|MMP-13 inhibitor [dcchemicals.com]
Application Note: High-Throughput Screening for Inhibitors of Kinase X using T-26c as a Control Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase X (KX) is a novel serine/threonine kinase that has been identified as a key driver in a specific subset of aggressive solid tumors. The development of potent and selective inhibitors of KX represents a promising therapeutic strategy. This application note describes a high-throughput screening (HTS) campaign to identify novel inhibitors of KX. The well-characterized, potent, and selective KX inhibitor, T-26c , is utilized as a positive control compound to validate the assay performance and facilitate the identification of new chemical matter.
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor of KX. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrate, Protein Y (PY). The inhibition of PY phosphorylation disrupts the oncogenic signaling cascade driven by KX, leading to cell cycle arrest and apoptosis in KX-dependent cancer cell lines.
Signaling Pathway
The KX signaling pathway plays a crucial role in tumor cell survival and proliferation. Upon activation by upstream signals, KX phosphorylates and activates PY. Phosphorylated PY (pPY) then translocates to the nucleus, where it functions as a transcriptional co-activator for genes involved in cell cycle progression and apoptosis resistance.
Caption: The Kinase X (KX) signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against KX and a panel of related kinases, as well as its cellular activity in a KX-dependent cancer cell line.
| Parameter | This compound Value | Description |
| KX IC50 | 15 nM | The half-maximal inhibitory concentration against recombinant KX enzyme. |
| Kinase A IC50 | > 10,000 nM | The half-maximal inhibitory concentration against a closely related kinase. |
| Kinase B IC50 | > 10,000 nM | The half-maximal inhibitory concentration against a closely related kinase. |
| Cellular EC50 | 150 nM | The half-maximal effective concentration in a cell-based assay measuring inhibition of KX-dependent proliferation. |
| Z'-factor (Primary Assay) | 0.85 | A measure of the statistical effect size and an indicator of assay quality. |
Experimental Protocols
1. Primary High-Throughput Screening (HTS) Protocol: KX TR-FRET Assay
This biochemical assay is designed to identify inhibitors of KX in a 1536-well plate format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human KX enzyme
-
Biotinylated PY peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 100 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Brij-35
-
Detection Reagents: Europium-labeled anti-phospho-PY antibody and Streptavidin-Allophycocyanin (SA-APC)
-
1536-well, low-volume, black, solid-bottom plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 2.5 nL of test compounds (10 mM in DMSO) and this compound control (serially diluted in DMSO) into designated wells of a 1536-well plate.
-
Enzyme and Substrate Addition: Add 2 µL of KX enzyme and biotinylated PY substrate solution in Assay Buffer to all wells.
-
Initiation of Reaction: Add 2 µL of ATP solution in Assay Buffer to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 2 µL of Stop Solution to all wells.
-
Detection: Add 2 µL of the detection reagent mix (Europium-labeled anti-phospho-PY antibody and SA-APC) in Stop Solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
Caption: High-Throughput Screening Workflow.
2. Secondary Validation Protocol: Cell-Based pPY AlphaLISA Assay
This assay validates the activity of hit compounds from the primary screen in a cellular context by measuring the inhibition of PY phosphorylation.
Materials:
-
KX-dependent cancer cell line
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Lysis Buffer: AlphaLISA Lysis Buffer
-
AlphaLISA Acceptor beads conjugated to an anti-PY antibody
-
AlphaLISA Donor beads conjugated to an anti-phospho-PY antibody
-
384-well, white, solid-bottom cell culture plates
-
Plate reader capable of AlphaLISA measurements
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Treatment: Treat cells with serially diluted hit compounds and this compound for 4 hours.
-
Cell Lysis: Remove the medium and add 10 µL of Lysis Buffer to each well. Incubate on an orbital shaker for 10 minutes.
-
Bead Addition: Add 10 µL of the AlphaLISA bead mix to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 90 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
3. Dose-Response and IC50/EC50 Determination Protocol
This protocol is used to determine the potency of validated hit compounds.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each validated compound in DMSO.
-
Assay Performance: Perform the respective biochemical (TR-FRET) or cell-based (AlphaLISA) assay as described above with the serially diluted compounds.
-
Data Analysis:
-
Normalize the data using positive (this compound at maximal effective concentration) and negative (DMSO vehicle) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (for biochemical assays) or EC50 (for cell-based assays).
-
Caption: Dose-Response Analysis Workflow.
Troubleshooting & Optimization
Troubleshooting T-26c insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome insolubility issues with the research compound T-26c.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1][2][3] Many research compounds, especially those with low aqueous solubility, are more readily dissolved in DMSO at high concentrations.[2][4] However, it is crucial to be aware of the potential for compounds to have limited solubility even in DMSO, and precipitation can occur during storage, especially after freeze-thaw cycles.[2][4]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into aqueous buffer/cell culture media. What should I do?
A2: This is a common issue with poorly soluble compounds.[1][2] Several strategies can be employed to mitigate this:
-
Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of the compound in aqueous solutions.[5]
-
Consider a co-solvent system: If your experimental system allows, using a mixture of solvents might improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.[1]
Q3: My experimental results with this compound are inconsistent. Could this be related to its solubility?
A3: Yes, inconsistent results are a frequent consequence of poor compound solubility.[1][4] If this compound precipitates out of solution, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data.[1][4] It is essential to ensure that the compound is fully solubilized in your assay medium at the final concentration.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can sometimes aid in dissolving a compound. However, this should be done with caution, as excessive heat can degrade the compound. It is recommended to perform a stability test to ensure that heating does not affect the integrity of this compound.
Q5: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications where aqueous solubility is critical, several advanced formulation strategies can be explored. These include the preparation of amorphous solid dispersions (ASDs) using techniques like spray drying, or the formation of lipophilic salts.[6][7] Complexation with cyclodextrins has also been shown to significantly enhance the aqueous solubility of some poorly soluble drugs.[8]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: this compound fails to dissolve completely in DMSO for the initial stock solution.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Prepare a less concentrated stock solution. It is better to have a lower concentration, fully dissolved stock than a higher concentration with precipitated material. |
| Compound is in a stable crystalline form. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate. Be cautious about compound stability at higher temperatures. |
| Water has been absorbed by the DMSO. | Use fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for some compounds. |
Problem 2: Precipitate forms upon dilution of the DMSO stock into aqueous media.
| Possible Cause | Suggested Solution |
| "Salting out" effect. | Decrease the final concentration of this compound in the aqueous medium. |
| Rapid change in solvent polarity. | Use a step-wise dilution. For example, first dilute the DMSO stock into a small volume of media, vortex, and then add this to the final volume. |
| Low kinetic solubility in the final medium. | Incorporate a low percentage of a non-ionic surfactant (e.g., 0.1% Pluronic® F-68) in your final assay medium. |
| pH of the buffer. | If this compound has ionizable groups, its solubility may be pH-dependent. Test the solubility in buffers with different pH values. |
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound to guide solvent selection and formulation development.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Relative Polarity | Solubility at 25°C (mg/mL) |
| Water | 1.000 | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~1.0 | < 0.01 |
| Ethanol | 0.654 | 1.5 |
| Methanol | 0.762 | 0.8 |
| Acetone | 0.355 | 5.2 |
| Acetonitrile | 0.460 | 3.1 |
| Dimethylformamide (DMF) | 0.386 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | > 50 |
Relative polarity values are indicative and sourced from publicly available data.[9]
Table 2: Effect of Formulation Strategies on Aqueous Solubility of this compound
| Formulation | Achieved Concentration in PBS pH 7.4 (µg/mL) | Fold Increase |
| Neat Compound | < 10 | - |
| 10% DMSO (v/v) | 25 | 2.5 |
| 1% Pluronic® F-68 | 50 | 5 |
| 1:1 Complex with Methyl-β-cyclodextrin | 500 | 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (assume Molecular Weight: 500 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is not clear, consider preparing a more dilute stock.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Cytotoxicity Assay with this compound
Materials:
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Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of the 10 mM this compound stock in complete medium. To minimize precipitation, perform a two-step dilution: a. First, prepare an intermediate high concentration (e.g., 200 µM) by adding 2 µL of the 10 mM stock to 98 µL of medium. Vortex immediately. b. Use this intermediate stock to prepare the final concentrations in a separate dilution plate.
-
Add 10 µL of the diluted this compound solutions to the corresponding wells of the cell plate (this will result in a further 1:11 dilution). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
Visualizations
Signaling Pathway
Below is a diagram of a hypothetical signaling pathway that is inhibited by this compound. In this pathway, a Receptor Tyrosine Kinase (RTK) activates the PI3K/AKT/mTOR cascade, which promotes cell survival and proliferation. This compound is a putative inhibitor of the kinase "Target Kinase."
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for troubleshooting this compound insolubility issues during in vitro experiments.
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Hovione Completes Initial $100M Investment Cycle to Expand U.S. Operations at New Jersey Manufacturing Site | Hovione [hovione.com]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing T-26c Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of the hypothetical small molecule inhibitor, T-26c.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: No observable therapeutic effect at the initial dose.
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Question: We are not observing the expected therapeutic effect in our animal model after administering this compound at our initial dose. What are the potential causes and next steps?
-
Answer: A lack of therapeutic effect can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Concentration Too Low: The administered dose of this compound may not be achieving a sufficient therapeutic concentration at the target site.
-
Recommendation: Perform a dose-escalation study to evaluate higher concentrations. It is crucial to establish the Maximum Tolerated Dose (MTD) to avoid toxicity.
-
-
Poor Bioavailability: this compound may have poor absorption or be rapidly metabolized and cleared from the system.
-
Recommendation: Conduct pharmacokinetic (PK) studies to determine the plasma concentration and half-life of this compound. Consider optimizing the formulation or route of administration.
-
-
Target Engagement: The compound may not be reaching and binding to its intended molecular target in vivo.
-
Recommendation: Perform a pharmacodynamic (PD) assay to measure the modulation of the target pathway in tumor or surrogate tissues.
-
Troubleshooting Workflow: No In Vivo Efficacy
-
Issue 2: Significant toxicity observed in the treatment group.
-
Question: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How should we address this?
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Answer: Toxicity is a critical concern in in vivo studies. Immediate action and careful evaluation are necessary.
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Dose Too High: The administered dose likely exceeds the MTD.
-
Recommendation: Immediately reduce the dose. If an MTD study has not been performed, it is essential to conduct one.
-
-
Off-Target Effects: this compound may be interacting with unintended molecular targets.
-
Recommendation: In-depth in vitro profiling against a panel of kinases or other relevant targets can help identify potential off-target activities.
-
-
Formulation Issues: The vehicle used to dissolve and administer this compound could be causing toxicity.
-
Recommendation: Run a vehicle-only control group to assess the toxicity of the formulation itself.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for an in vivo efficacy study with this compound?
A1: The starting dose for an in vivo efficacy study should be based on prior in vitro and in vivo data. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. However, it is crucial to first determine the MTD to ensure the starting dose is well-tolerated.
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: An MTD study involves administering escalating doses of this compound to different cohorts of animals. The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 15-20% body weight loss, significant changes in clinical signs, or mortality).
Q3: What are the key parameters to consider in a pharmacokinetic (PK) study of this compound?
A3: A PK study for this compound should aim to determine the following key parameters:
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Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
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AUC: Area under the curve, representing total drug exposure.
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t1/2: Half-life of the compound.
These parameters will help in designing an optimal dosing schedule.
Hypothetical this compound Data
The following tables summarize hypothetical data for this compound to guide experimental design.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Cell Proliferation | Cancer Cell Line A | 50 |
| Target Kinase Inhibition | Biochemical Assay | 15 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| 10 | Daily | 25 | -2 |
| 30 | Daily | 60 | -5 |
| 100 | Daily | 95 | -18 (Exceeds MTD) |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax | 1.5 µM |
| Tmax | 2 hours |
| AUC (0-24h) | 8 µM*h |
| t1/2 | 4 hours |
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice).
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Group Allocation: Assign 3-5 animals per group.
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Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
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Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight, food and water intake, and changes in behavior.
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Endpoint: The MTD is the dose level below the one that induces significant toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
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Tumor Implantation: Implant tumor cells into the flank of immunocompromised mice.
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomization: Randomize animals into treatment and control groups.
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Treatment: Administer this compound at one or more doses below the MTD. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
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Body Weight: Monitor body weight as an indicator of toxicity.
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Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
Visualizations
Hypothetical this compound Signaling Pathway
Experimental Workflow for In Vivo Dose Optimization
Overcoming off-target effects of T-26c
Disclaimer: The following information is provided for a hypothetical small molecule kinase inhibitor, designated "T-26c," for illustrative purposes. The primary target of this hypothetical compound is "Kinase A," with a known off-target activity against "Kinase B." The data and protocols are representative examples and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive small molecule inhibitor of Kinase A. Its primary mechanism of action is the inhibition of the downstream signaling cascade initiated by Kinase A, which is crucial for the proliferation of cancer cells in our experimental models.
Q2: We are observing unexpected cell death in our cell line at concentrations where we expect to see only inhibition of proliferation. What could be the cause?
This is a common query and is often linked to the known off-target activity of this compound against Kinase B. Inhibition of Kinase B can interfere with essential cellular maintenance pathways, leading to apoptosis. We recommend performing a dose-response curve and comparing the IC50 for proliferation with the IC50 for apoptosis. If these values are close, off-target effects are likely contributing to the observed phenotype.
Q3: How can we confirm that the observed effects are due to off-target activity on Kinase B?
A definitive way to distinguish on-target from off-target effects is through a "rescue" experiment. This can be achieved by overexpressing a version of Kinase B that is resistant to this compound inhibition while the endogenous Kinase B is silenced. If the cells survive in the presence of this compound, it confirms the off-target liability.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
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Question: We see potent inhibition of proliferation with this compound in Cell Line X, but minimal effect in Cell Line Y, even though both express Kinase A. Why?
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Answer: This discrepancy can arise from several factors:
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Expression Levels of Kinase B: Cell Line Y might have significantly higher expression of the off-target, Kinase B. At therapeutic concentrations of this compound, the inhibition of the essential Kinase B could be leading to a complex phenotype that masks the intended anti-proliferative effect. We recommend quantifying the relative expression levels of Kinase A and Kinase B in both cell lines.
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Genetic Background: The two cell lines may have different genetic backgrounds that influence their dependence on the Kinase A pathway.
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Drug Efflux Pumps: Cell Line Y may overexpress drug efflux pumps that reduce the intracellular concentration of this compound.
-
Issue 2: Poor in vivo efficacy despite good in vitro potency.
-
Question: this compound shows a low nanomolar IC50 in our cell-based assays, but we are not observing significant tumor growth inhibition in our mouse models. What steps should we take?
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Answer: This is a common challenge in drug development. Consider the following troubleshooting steps:
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Pharmacokinetics/Pharmacodynamics (PK/PD): Assess the PK/PD properties of this compound in your model system. It's possible the compound has poor bioavailability, rapid clearance, or does not achieve sufficient concentration at the tumor site to inhibit Kinase A.
-
Off-Target Toxicity: The off-target effects on Kinase B might be causing systemic toxicity at doses required for on-target efficacy, necessitating the use of lower, sub-therapeutic doses. Monitor for signs of toxicity in the animals.
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Target Engagement in vivo: Utilize techniques like cellular thermal shift assay (CETSA) on tissue samples to confirm that this compound is engaging with Kinase A in the tumor tissue at the administered doses.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A | 5 | Primary Therapeutic Target |
| Kinase B | 50 | Known Off-Target |
| Kinase C | > 1000 | No significant activity |
| Kinase D | > 1000 | No significant activity |
Table 2: Cellular Effects of this compound in Cancer Cell Line X
| Concentration (nM) | Inhibition of Proliferation (%) | Apoptosis Induction (%) |
| 1 | 20 | 5 |
| 10 | 85 | 15 |
| 100 | 95 | 60 |
| 1000 | 98 | 95 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to 80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x IC50) and a vehicle control for 1 hour.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separate Aggregates: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Kinase A by Western blot. Increased thermal stability of Kinase A in the presence of this compound indicates target engagement.
Protocol 2: Kinome-Wide Off-Target Profiling
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service.
-
Assay Principle: These services typically use in vitro binding assays (e.g., KINOMEscan™) or enzymatic activity assays against a large panel of kinases.
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Data Analysis: The service will provide data on the binding affinity or inhibitory activity of this compound against hundreds of kinases. Analyze this data to identify potential off-target interactions beyond Kinase B. Pay close attention to kinases with inhibition greater than 50% at a 1 µM concentration of this compound.
Mandatory Visualizations
Caption: Signaling pathway showing the intended inhibition of Kinase A and the unintended off-target inhibition of Kinase B by this compound.
Caption: A logical workflow for troubleshooting and identifying the source of unexpected experimental results when using this compound.
Caption: Experimental workflow for the systematic identification and validation of this compound's off-target effects.
T-26c experimental variability and controls
Notice: Information regarding a compound or experimental variable designated "T-26c" is not available in the public domain. The following information is based on generalized best practices for experimental troubleshooting and may not be specific to "this compound." If you have an alternative name or identifier for this compound, please provide it for a more targeted response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for a novel compound like this compound?
A1: For a novel compound where solubility and stability are not well-documented, it is recommended to start with common laboratory solvents such as DMSO, ethanol, or PBS. Initial solubility tests should be performed on a small scale. For storage, unless otherwise specified, it is best practice to store the compound at -20°C or -80°C, protected from light and moisture, to minimize degradation. Aliquoting the compound upon reconstitution is also recommended to avoid repeated freeze-thaw cycles.
Q2: How can I determine the optimal working concentration for this compound in my cell-based assay?
A2: To determine the optimal working concentration, a dose-response experiment is essential. This typically involves treating your cells with a wide range of concentrations of the compound, spanning several orders of magnitude (e.g., from nanomolar to micromolar). The effect of the compound on a relevant biological endpoint (e.g., cell viability, proliferation, or a specific biomarker) is then measured. The optimal concentration will be the one that elicits the desired effect with minimal off-target or toxic effects.
Q3: I am observing high variability in my experimental results with this compound. What are the potential sources of this variability?
A3: High variability in experimental results can stem from several factors. These include inconsistencies in compound preparation and handling, such as pipetting errors or incomplete solubilization. Cell-based sources of variability can include differences in cell passage number, cell density at the time of treatment, and batch-to-batch variation in cell culture reagents. It is also crucial to ensure that the experimental conditions, such as incubation times and temperatures, are kept consistent across all replicates and experiments.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with novel compounds.
Issue 1: Inconsistent or No Compound Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incorrect Concentration | Verify all calculations for dilutions. Perform a new dose-response experiment to confirm the optimal working concentration. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the solvent before adding it to the cell culture medium. Gentle warming or vortexing may aid dissolution, but be cautious of compound stability at higher temperatures. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay to determine the cytotoxic concentration range of the compound. |
| Solvent Toxicity | Include a vehicle control (solvent only) in your experiments to ensure that the observed effects are not due to the solvent. The final solvent concentration in the cell culture medium should typically be less than 0.5%. |
| Non-specific Binding | If applicable to the assay, consider using blocking agents or detergents to reduce non-specific binding of the compound. |
Experimental Protocols
Due to the lack of specific information on "this compound," a generalized protocol for a cell-based activity assay is provided below.
Protocol: Determining the EC50 of a Novel Compound in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the compound in the appropriate solvent. Further dilute the compound in cell culture medium to the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control and a positive control if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform the assay to measure the desired biological endpoint (e.g., add reagents for a cell viability assay and measure absorbance).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizations
As no specific signaling pathways or workflows for "this compound" are known, a generalized experimental workflow for screening a novel compound is presented below.
Caption: A generalized workflow for testing the biological activity of a novel compound.
Interpreting unexpected results with T-26c
Introduction: T-26c is a novel, potent, and selective small molecule inhibitor of the Kinase X (KX) protein. KX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling pathway, which is frequently dysregulated in various cancer types. This compound is designed to specifically target the ATP-binding pocket of KX, thereby preventing its phosphorylation and subsequent activation of pro-proliferative signaling cascades. This document provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a dose-response titration ranging from 1 nM to 10 µM. The optimal concentration will depend on the specific cell line and experimental conditions. Based on our internal data, the EC50 for most sensitive cell lines is in the range of 50-200 nM. It is advisable to consult the literature to determine an appropriate starting concentration. If the IC50 or Ki values are unknown, it is recommended to test a wide range of inhibitor concentrations.
Q2: What is the mechanism of action for this compound?
A2: this compound is an ATP-competitive inhibitor of Kinase X (KX). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the GFR signaling pathway and subsequent anti-proliferative effects in KX-dependent cancer cells.
Q3: Is this compound cell-permeable?
A3: Yes, this compound is a cell-permeable compound and is suitable for use in cell-based assays. Cell permeability is a key factor to consider for inhibitors used in cellular studies.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.1%. Always run a vehicle control (DMSO alone) to account for any solvent-specific effects.
Troubleshooting Guide
Issue 1: Unexpected Lack of Efficacy
Symptom: this compound does not inhibit cell proliferation or downstream signaling at expected concentrations.
Possible Causes & Troubleshooting Steps:
-
Compound Instability:
-
Action: Verify the stability of your this compound stock solution. We recommend preparing fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Concentration:
-
Action: Double-check all dilution calculations. If possible, verify the concentration of your stock solution using a spectrophotometer or other quantitative method.
-
-
Cell Line Insensitivity:
-
Action: Confirm that your cell line expresses active Kinase X and is dependent on the GFR pathway for proliferation. You can assess the expression and phosphorylation status of KX via Western blot.
-
-
Assay Conditions:
-
Action: Ensure that the assay conditions, such as cell density and incubation time, are appropriate for detecting an anti-proliferative effect.
-
Issue 2: Off-Target Effects Observed
Symptom: You observe cellular effects that are not consistent with the known function of Kinase X, or these effects occur at concentrations significantly different from the IC50 of this compound for KX. Off-target effects can arise from the drug's structure or its impact on other targets.[1]
Possible Causes & Troubleshooting Steps:
-
High Concentration:
-
Action: High concentrations of inhibitors can sometimes lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits KX without causing non-specific effects.
-
-
Non-Specific Kinase Inhibition:
-
Action: While this compound is highly selective for KX, cross-reactivity with other kinases can occur at higher concentrations. Refer to the kinase profiling data below. If you suspect off-target effects, consider using a structurally different KX inhibitor as a control.
-
-
Compound Purity:
-
Action: Ensure the purity of your this compound lot. Impurities can sometimes lead to unexpected biological activity.
-
Issue 3: Inconsistent Western Blot Results
Symptom: You are seeing variable or no change in the phosphorylation of downstream targets of KX after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
Timing of Lysate Collection:
-
Action: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing maximal inhibition of KX activity.
-
-
Antibody Quality:
-
Action: Ensure that your primary antibodies for both the phosphorylated and total protein are specific and validated for Western blotting. Run appropriate positive and negative controls.
-
-
Lysate Preparation:
-
Action: Prepare cell lysates in the presence of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (KX) | 15 |
| Kinase A | > 10,000 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
| Kinase D | 8,500 |
Table 2: Cell-Based EC50 Values for this compound
| Cell Line | Cancer Type | EC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | 75 |
| Cell Line B | Breast Cancer | 150 |
| Cell Line C | Colon Carcinoma | > 5,000 |
| Cell Line D | Pancreatic Cancer | 95 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-KX
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal time.
-
Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-KX) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total KX or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: GFR signaling pathway with this compound inhibition of Kinase X.
Caption: Experimental workflow for characterizing this compound activity.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
T-26c degradation and storage problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound T-26c.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: this compound is sensitive to temperature, light, and humidity. To minimize degradation, it is crucial to store the compound under controlled conditions. For long-term storage, it is recommended to keep this compound at -20°C in a light-resistant, airtight container with a desiccant. For short-term storage during experimental use, the compound can be kept at 4°C for up to one week, protected from light.
Q2: I observed a change in the color of my this compound powder. What could be the cause?
A2: A change in the color of this compound, for instance, from white to a yellowish tint, is a potential indicator of degradation. This is often due to oxidation or exposure to light. It is recommended to discard the discolored compound and use a fresh batch to ensure the integrity of your experimental results.
Q3: My experimental results with this compound are inconsistent. Could this be related to compound degradation?
A3: Yes, inconsistent experimental results are a common consequence of this compound degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may have off-target effects. It is advisable to verify the purity of your this compound stock solution.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, dissolve this compound in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes in light-resistant tubes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When preparing aqueous working solutions, use freshly prepared dilutions and do not store them for extended periods.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency in Cell-Based Assays
-
Possible Cause 1: Degradation in Aqueous Media. this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent.
-
Troubleshooting Step: Assess the stability of this compound in your cell culture medium over the time course of your experiment. Use HPLC-UV to quantify the remaining this compound at different time points.
-
-
Possible Cause 2: Adsorption to Plasticware. this compound is a hydrophobic molecule and may adsorb to the surface of plastic labware, reducing its effective concentration.
-
Troubleshooting Step: Consider using low-adhesion microplates and polypropylene tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also mitigate this issue.
-
Issue 2: Appearance of Unidentified Peaks in HPLC Analysis of this compound
-
Possible Cause: Oxidative Degradation. this compound can undergo oxidation when exposed to air, particularly in solution.
-
Troubleshooting Step: Prepare solutions using degassed solvents and consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. Store solutions under an inert gas like argon or nitrogen.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Notes |
| Long-term | -20°C to -80°C | > 6 months | Airtight, light-resistant | Use of a desiccant is recommended. |
| Short-term | 4°C | < 1 week | Airtight, light-resistant | Protected from light. |
| Stock Solution | -80°C | < 6 months | Anhydrous DMSO, single-use aliquots | Avoid freeze-thaw cycles. |
| Working Solution | Room Temperature | < 24 hours | Aqueous buffer | Prepare fresh before use. |
Table 2: Common Degradation Products of this compound
| Degradation Pathway | Degradation Product | Analytical Signature (LC-MS) |
| Hydrolysis | This compound-H1 | [M+H]+ = (Original Mass + 18) |
| Oxidation | This compound-O1 | [M+H]+ = (Original Mass + 16) |
| Photodegradation | This compound-P1 | Varies, often multiple products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Assessment
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with 50% Acetonitrile/Water to a final concentration of 10 µg/mL.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Hypothesized signaling pathway for this compound.
Technical Support Center: Addressing T-26c Cytotoxicity in Cell Lines
Disclaimer: The information provided in this technical support center is for guidance purposes only. The compound "T-26c" appears to be a hypothetical designation. Therefore, the following FAQs, troubleshooting guides, and protocols are based on general principles of in vitro cytotoxicity testing and may require optimization for your specific compound and cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the cytotoxic effects of the compound this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is cytotoxicity and how is it measured?
A1: Cytotoxicity is the quality of a substance to be toxic to cells.[1] In a research context, it is often evaluated by exposing cultured cells to a compound and then measuring the proportion of viable cells compared to control groups.[2] Common methods to measure cytotoxicity include assessing cell membrane integrity, metabolic activity, or the expression of cell death markers.[1]
Q2: Which cytotoxicity assay should I choose for this compound?
A2: The choice of assay depends on the expected mechanism of action of this compound and the experimental question.
-
MTT/XTT Assays: These are suitable for assessing changes in cellular metabolic activity, which can be an indicator of cell viability.[1]
-
LDH Release Assay: This assay is ideal for measuring cytotoxicity caused by the loss of cell membrane integrity, a hallmark of necrosis.
-
Annexin V/PI Staining: This flow cytometry-based method is excellent for distinguishing between different stages of cell death, such as early apoptosis, late apoptosis, and necrosis.[3]
Q3: What is an IC50 value and how is it determined?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For cytotoxicity assays, it represents the concentration of this compound that reduces the viability of a cell population by 50%. It is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[4]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect involves cell killing, while a cytostatic effect involves the inhibition of cell proliferation without killing the cells.[5] An MTT assay alone cannot distinguish between these two effects, as it measures metabolic activity which is reduced in both scenarios.[5] To differentiate, you can compare the results of a proliferation assay (like MTT) with a cell death assay (like LDH release or Annexin V/PI staining). A significant increase in cell death markers would indicate a cytotoxic effect.
Troubleshooting Guides
General Issues
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered responses to compounds. It is advisable to use cells within a consistent and low passage range.
-
Cell Seeding Density: Ensure that the same number of cells is seeded in each well, as variations in cell number will affect the final readout of most cytotoxicity assays.[6]
-
Solvent Concentration: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and is below the cytotoxic threshold for your cell line.[7][8] Even low concentrations of DMSO can sometimes affect cell growth and viability.[4]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[9][10] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.[9] Some researchers also recommend pre-incubating newly seeded plates at room temperature before placing them in the incubator to ensure even cell distribution.[11]
MTT Assay
Q: I am observing low formazan crystal formation even in my control wells. What should I do?
A: This could be due to:
-
Low Metabolic Activity: The cell line you are using may have a naturally low metabolic rate, leading to reduced MTT reduction.[6]
-
Incorrect Incubation Time: The incubation time with the MTT reagent may be too short. Optimize the incubation time for your specific cell line.
-
Reagent Degradation: The MTT reagent is light-sensitive and should be protected from light.[12] Ensure it is stored correctly and prepared fresh.[12]
LDH Assay
Q: I am seeing high background LDH release in my negative control wells. Why is this happening?
A: High background can be caused by:
-
Serum in Media: Some sera contain endogenous LDH, which can contribute to the background signal.[13] Consider reducing the serum concentration during the assay or using heat-inactivated serum.[13]
-
Mechanical Stress: Overly vigorous pipetting or handling of the cells can cause membrane damage and premature LDH release.
-
Contamination: Microbial contamination can lead to cell lysis and increased LDH levels.
Annexin V/PI Flow Cytometry
Q: I am seeing a high percentage of Annexin V positive cells in my untreated control group. What is the problem?
A: This may be due to:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes and lead to false-positive results.[3]
-
Spontaneous Apoptosis: If cells are cultured for too long or become over-confluent, they may begin to undergo spontaneous apoptosis.[3]
-
EDTA in Dissociation Reagent: Annexin V binding is calcium-dependent. Using a dissociation reagent containing EDTA can chelate calcium and interfere with the staining.[3]
Data Presentation
Summarize your quantitative data in a clear and structured table to facilitate comparison between different cell lines or experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 in µM)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 22.5 ± 2.5 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 18.9 ± 2.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Assay Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Carefully remove the media and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
LDH Release Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After treatment, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[17]
-
Add the stop solution provided in the kit.[13]
-
Measure the absorbance at 490 nm.[13]
Annexin V/PI Staining Protocol
-
Culture and treat cells with this compound in a 6-well plate or culture flask.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Centrifuge the cells at a low speed and resuspend the pellet in 1X Annexin V binding buffer.[18]
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[18]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. The edge effect in microplate assays [wakoautomation.com]
- 10. Blog [midsci.com]
- 11. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. youtube.com [youtube.com]
T-26c Experimental Design: Technical Support Center
Disclaimer: The term "T-26c experimental design" does not correspond to a publicly documented specific experimental design or cell line. The following technical support center has been created for a hypothetical "this compound" cancer cell line model to provide researchers, scientists, and drug development professionals with a representative guide for ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical this compound cell line?
A1: The this compound cell line is a hypothetical human cancer cell line used in oncological research. It is often used to study tumor growth, metastasis, and to test the efficacy of novel anti-cancer therapeutics. For successful experimentation, it's crucial to use cells that are mycoplasma-free and have high viability.[1]
Q2: What are the recommended culture conditions for this compound cells?
A2: this compound cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are best maintained in a humidified incubator at 37°C with 5% CO2. After thawing, the medium should be replaced after 24 hours to remove residual cryoprotectant.
Q3: How can I ensure the reproducibility of my this compound experiments?
A3: To ensure reproducibility, it is essential to maintain consistency in your experimental setup.[2] This includes using a detailed written protocol, paying close attention to controls, and ensuring that all laboratory equipment is properly calibrated and in working order.[2] Slight variations in reagents and consumables can also have profound effects on results.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability After Thawing | Improper thawing technique or high concentration of cryoprotectant (e.g., DMSO). | Thaw the vial of cells rapidly in a 37°C water bath for approximately 2 minutes until about 80% thawed. Immediately transfer the cells to a tube with pre-warmed medium and centrifuge to pellet the cells, removing the supernatant containing the cryoprotectant. The number of cells seeded should account for only 1% of the total medium volume to ensure adequate dilution of DMSO.[3] |
| Inconsistent Tumor Growth in Xenograft Models | Variation in the number of injected cells, injection site, or the health of the animal models. | Ensure a consistent number of viable cells are injected for each animal. Use a standardized injection protocol and monitor the health of the animals regularly. |
| Contamination of Cell Cultures | Poor aseptic technique or contaminated reagents. | Always work in a certified biological safety cabinet. Regularly test your cell cultures for mycoplasma contamination.[1] Ensure all media, sera, and other reagents are certified sterile. |
| High Variability in Assay Results | Inconsistent cell passage number, cell density at the time of the experiment, or reagent lot-to-lot variability. | Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density and allow them to acclimate before starting the experiment. If possible, use the same lot of critical reagents for the entire set of experiments.[2] |
Detailed Experimental Protocol: this compound Xenograft Tumor Growth Assay
This protocol describes the in vivo assessment of tumor growth using the hypothetical this compound cancer cell line in nude mice.
1. Cell Preparation:
-
Culture this compound cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Harvest cells at approximately 80-90% confluency.[4]
-
Wash the cells with sterile PBS and resuspend in a serum-free medium at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
4. Data Analysis:
-
Plot the mean tumor volume ± SEM over time.
-
At the end of the study, excise the tumors and measure their weight.
Quantitative Data Summary
Table 1: In Vitro Drug Sensitivity of this compound Cells
| Compound | IC50 (µM) |
| Drug A | 5.2 |
| Drug B | 12.8 |
| Vehicle Control | > 100 |
Table 2: this compound Xenograft Tumor Growth with Treatment
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 1500 ± 250 |
| Drug A (10 mg/kg) | 750 ± 150 |
| Drug B (10 mg/kg) | 1200 ± 200 |
Visualizations
References
- 1. biontex.com [biontex.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the derivation of primary cancer stem cell lines from human ependymal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T-26c: A Comparative Guide to a Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-26c, a highly potent and selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, with other alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate informed decisions in research and drug development.
Performance Comparison of MMP-13 Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and a selection of alternative MMP-13 inhibitors. This compound demonstrates exceptional potency in the picomolar range, highlighting its high affinity for MMP-13.
| Inhibitor | Type | IC50 (MMP-13) | Ki (MMP-13) | Selectivity Notes |
| This compound | Synthetic, Thieno[2,3-d]pyrimidine-2-carboxamide | 6.75 pM | - | >2600-fold selective over other related metalloenzymes.[1] |
| This compound sodium | Synthetic, Salt form of this compound | 6.9 pM | - | Potent and selective MMP-13 inhibitor.[2] |
| CL-82198 | Synthetic, Small molecule | 10 µM | - | Does not inhibit MMP-1, MMP-9, and TACE. |
| RF036 | Synthetic, 2-(arylmethylthio)-cyclopentapyrimidin-4-one | 43.2 nM | - | Good inhibitor of MMP-13 activity towards a synthetic substrate, but not towards collagenolysis.[3] |
| Marimastat | Synthetic, Broad-spectrum hydroxamate | - | - | Broad-spectrum MMP inhibitor; clinical use has been associated with musculoskeletal side effects.[4] |
| Batimastat | Synthetic, Broad-spectrum hydroxamate | - | - | Broad-spectrum MMP inhibitor. |
| SB-3CT | Synthetic, Mechanism-based | - | - | Selective for MMP-2 and MMP-9, with some activity against MMP-13. |
| Resveratrol | Natural, Polyphenol | - | - | Inhibits MMP-13 expression.[5] |
| Curcumin | Natural, Polyphenol | - | - | Inhibits MMP-13 expression.[5] |
| Epigallocatechin-3-gallate (EGCG) | Natural, Polyphenol | - | - | Inhibits MMP-13 expression.[5] |
| TIMPs (Tissue Inhibitors of Metalloproteinases) | Biological, Endogenous proteins | - | - | Natural, broad-spectrum inhibitors of MMPs.[5] |
| Monoclonal Antibodies | Biological | - | - | Can be engineered for high specificity to MMP-13.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of MMP-13 inhibitors.
Fluorometric MMP-13 Inhibition Assay
This is a common method to determine the potency of an inhibitor (IC50 value).
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-13, resulting in an increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic MMP-13 substrate and recombinant human MMP-13 enzyme in the assay buffer to the desired concentrations.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) and a known reference inhibitor.
-
-
Assay Procedure:
-
Add the assay buffer, inhibitor (at various concentrations), and MMP-13 enzyme to the wells of a 96-well microplate.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 440 nm emission) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Collagen Zymography
This technique is used to detect the collagenolytic activity of MMPs.
Principle: Proteins are separated by SDS-PAGE in a gel containing collagen. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will degrade the collagen, and these areas of degradation can be visualized as clear bands against a stained background.
Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media containing MMPs in a non-reducing sample buffer.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with collagen (e.g., Type I or Type II).
-
Renaturation and Development:
-
Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.
-
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of collagen degradation by MMP-13 will appear as clear bands.
In Vitro Cartilage Degradation Assay
This assay assesses the ability of an inhibitor to protect cartilage from degradation.
Principle: Cartilage explants are cultured in the presence of a pro-inflammatory stimulus (e.g., IL-1β) to induce MMP-13 production and subsequent cartilage degradation. The protective effect of an inhibitor is evaluated by measuring the release of cartilage matrix components into the culture medium.
Protocol:
-
Cartilage Explant Culture:
-
Harvest cartilage explants from an animal source (e.g., bovine nasal cartilage).
-
Culture the explants in a serum-free medium.
-
-
Treatment:
-
Treat the explants with a pro-inflammatory cytokine (e.g., IL-1β) to stimulate MMP-13 production.
-
Concurrently, treat a set of explants with the cytokine and the test inhibitor (e.g., this compound) at various concentrations.
-
-
Analysis:
-
After a set incubation period (e.g., 7-14 days), collect the culture medium.
-
Measure the amount of released glycosaminoglycans (GAGs) using a colorimetric assay (e.g., DMMB assay) and collagen fragments using an ELISA or by measuring hydroxyproline content.
-
-
Data Interpretation: A reduction in the release of GAGs and collagen fragments in the presence of the inhibitor indicates a protective effect. This compound has been shown to significantly inhibit the breakdown of collagen in cartilage stimulated with IL-1β and oncostatin M.[1]
Visualizations
Signaling Pathway of MMP-13 in Osteoarthritis
MMP-13 plays a crucial role in the degradation of articular cartilage in osteoarthritis. Its expression is regulated by a complex signaling network initiated by pro-inflammatory cytokines.
Caption: MMP-13 signaling pathway in osteoarthritis.
Experimental Workflow for MMP-13 Inhibitor Validation
The validation of a potential MMP-13 inhibitor typically follows a multi-step process, from initial screening to in vitro and ex vivo functional assays.
Caption: Workflow for MMP-13 inhibitor validation.
Logical Relationship of MMP-13 Inhibition and Cartilage Protection
This diagram illustrates the logical connection between inhibiting MMP-13 and the desired outcome of protecting cartilage from degradation.
Caption: Logic of MMP-13 inhibition for cartilage protection.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Reactome | Collagen type III degradation by MMP1,8,9,13 [reactome.org]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
T-26c: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research
A Comparative Analysis of T-26c Against Other Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target in the research and development of disease-modifying drugs for osteoarthritis. This compound has emerged as a highly potent and selective inhibitor of MMP-13, demonstrating picomolar efficacy. This guide provides an objective comparison of this compound with other notable MMP-13 inhibitors, supported by available experimental data to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
Introduction to this compound
This compound is a chemical probe characterized by its exceptional potency and selectivity for MMP-13. It exhibits an IC50 of 6.75 pM, with a reported selectivity of over 2600-fold against other related metalloenzymes.[1] Its chemical formula is C24H21N3O6S, and its IUPAC name is 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid.[2]
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and other selected MMP-13 inhibitors. The data has been compiled from various sources and presented for comparative analysis.
Table 1: In Vitro Potency of Selective MMP-13 Inhibitors
| Compound | MMP-13 IC50/Ki |
| This compound | 6.75 pM (IC50) [1] |
| AQU-019 | 4.8 nM (IC50) |
| ALS 1-0635 | Not explicitly stated in nM, but effective in vitro |
| Inhibitor 1 | 12 nM (Ki) |
| Inhibitor 3 | 10 nM (Ki) |
| (S)-17b | 2.7 nM (IC50), 1.7 nM (Ki) |
| 10d | 3.4 nM (IC50) |
| 10e | 18 nM (IC50) |
| 10f | 17 nM (IC50) |
Table 2: Selectivity Profile of MMP-13 Inhibitors (IC50/Ki in nM)
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-12 | MMP-14 |
| This compound | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective |
| AQU-019 | >100,000 | >100,000 | >100,000 | 98,000 | 74,000 | >100,000 | >100,000 |
| Inhibitor 1 | >5,000 | >5,000 | - | >5,000 | >5,000 | - | >5,000 |
| Inhibitor 3 | >5,000 | >5,000 | - | >5,000 | >5,000 | - | >5,000 |
| (S)-17b | >10,000 | - | 63% inhibition at 1µM | - | - | 81% inhibition at 1µM | - |
| 10d | >10,000 | 730 | - | 600 | >10,000 | 40% inhibition at 1µM | >10,000 |
| 10e | >10,000 | 2,700 | - | 3,500 | >10,000 | - | >10,000 |
| 10f | >10,000 | >10,000 | - | >10,000 | >10,000 | - | >10,000 |
In Vitro and In Vivo Experimental Data
Cartilage Protection
In an in vitro cartilage explant model, this compound demonstrated significant inhibition of collagen breakdown, with 87.4% inhibition observed at a concentration of 0.1 µM in IL-1β and oncostatin M stimulated cartilage.[1] Similarly, ALS 1-0635 was shown to inhibit bovine articular cartilage degradation in a dose-dependent manner.
In Vivo Efficacy
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of MMP-13 in osteoarthritis pathogenesis and a typical workflow for evaluating MMP-13 inhibitors.
Caption: MMP-13 signaling pathway in chondrocytes.
Caption: Experimental workflow for MMP-13 inhibitors.
Experimental Protocols
MMP-13 Enzymatic Inhibition Assay (Fluorogenic)
This assay is designed to measure the enzymatic activity of MMP-13 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate pro-MMP-13 to its active form according to the manufacturer's instructions (typically with APMA).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted test compounds and a fixed concentration of active MMP-13 to the wells of the microplate. Include controls for no enzyme, no inhibitor, and a reference inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over time.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cartilage Explant Collagen Degradation Assay
This ex vivo assay assesses the ability of inhibitors to prevent the degradation of the cartilage extracellular matrix.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM) with supplements
-
Pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to induce cartilage degradation
-
Test compounds
-
Assay kits for measuring glycosaminoglycan (GAG) and hydroxyproline (collagen) release
Procedure:
-
Prepare cartilage explants of a uniform size and weight.
-
Culture the explants in serum-free medium for a stabilization period.
-
Treat the explants with pro-inflammatory cytokines in the presence or absence of various concentrations of the test compounds.
-
Culture the explants for an extended period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.
-
Analyze the collected medium for the amount of released GAGs (using a DMMB dye-binding assay) and hydroxyproline (as a measure of collagen degradation).
-
At the end of the experiment, digest the remaining cartilage explants to determine the total GAG and collagen content.
-
Calculate the percentage of GAG and collagen released into the medium relative to the total content and determine the inhibitory effect of the test compounds.
Conclusion
This compound stands out as an exceptionally potent inhibitor of MMP-13 with high selectivity. Its picomolar IC50 value positions it as a valuable tool for in vitro studies of MMP-13 function and as a lead candidate for further preclinical development. While in vivo efficacy data for this compound is limited in the public literature, the available information on its potency and the demonstrated efficacy of other selective MMP-13 inhibitors in animal models underscore the therapeutic potential of this class of compounds for osteoarthritis. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting an MMP-13 inhibitor, with this compound representing a benchmark for potency and selectivity.
References
A Tale of Two Inhibitors: The Precision of T-26c Versus the Wide Net of Broad-Spectrum MMP Inhibitors
For Immediate Release
In the intricate world of cellular signaling and disease progression, matrix metalloproteinases (MMPs) have long been a focal point for therapeutic intervention. These enzymes, crucial for tissue remodeling, can wreak havoc when dysregulated, contributing to pathologies ranging from osteoarthritis to cancer. For years, the strategy was to cast a wide net with broad-spectrum MMP inhibitors. However, a new generation of highly selective inhibitors, exemplified by T-26c, is now demonstrating the profound advantages of a more targeted approach. This guide provides a comprehensive comparison of the selective MMP-13 inhibitor this compound against traditional broad-spectrum MMP inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The Shortcomings of a Broad Approach
Early enthusiasm for MMP inhibitors as therapeutic agents was tempered by the disappointing results of clinical trials involving broad-spectrum inhibitors like Marimastat and Batimastat.[1] While potent, their lack of selectivity led to the inhibition of multiple MMPs, some of which are now understood to have protective roles.[1] This indiscriminate inhibition resulted in significant side effects, most notably a debilitating musculoskeletal syndrome (MSS) characterized by joint stiffness, pain, and inflammation, which ultimately led to the discontinuation of many of these drug candidates in clinical trials.
This compound: A Paradigm of Selectivity and Potency
In stark contrast to its predecessors, this compound represents a significant leap forward in MMP inhibitor design. It is a highly potent and exquisitely selective inhibitor of MMP-13, a key collagenase implicated in the pathological degradation of cartilage in osteoarthritis and in promoting tumor progression and metastasis.[2][3][4][5][6][7]
Quantitative Comparison of Inhibitor Potency
The remarkable selectivity of this compound is best illustrated by a direct comparison of its half-maximal inhibitory concentration (IC50) against a panel of MMPs versus those of the broad-spectrum inhibitors Marimastat and Batimastat.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (pM) | MMP-14 (nM) |
| This compound | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | 6.75 | >100,000 |
| Marimastat | 5 | 6 | 230 | 13 | - | 3 | - | 9 |
| Batimastat | 3 | 4 | 20 | 6 | - | 4 | - | - |
Data sourced from multiple publicly available datasets. Note the picomolar potency of this compound for MMP-13, highlighting its exceptional and specific activity.
As the data clearly indicates, this compound is orders of magnitude more potent against MMP-13 than the broad-spectrum inhibitors are against any of their targets. Crucially, its activity against other MMPs is negligible, offering a vastly improved safety profile and minimizing the risk of off-target effects like musculoskeletal syndrome.
Experimental Evidence of this compound's Superior Performance
The functional consequence of this compound's selectivity is its ability to potently inhibit cartilage degradation without the widespread MMP inhibition that causes adverse effects.
In Vitro Cartilage Degradation Assay
In a key in vitro study, this compound demonstrated its ability to protect cartilage from degradation.
Experimental Data:
| Compound | Concentration (µM) | Inhibition of Collagen Breakdown |
| This compound | 0.1 | 87.4% |
This significant inhibition of collagen breakdown at a low concentration underscores the therapeutic potential of this compound in diseases like osteoarthritis where MMP-13-mediated cartilage destruction is a primary driver of pathology.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited.
MMP Enzyme Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.
Materials:
-
Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (this compound, Marimastat, Batimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of the diluted test compound to each well. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the specific recombinant human MMP enzyme (at a final concentration of 0.5-2 nM) to each well.
-
Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic MMP substrate (at a final concentration of 10 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) at 37°C every 60 seconds for 30 minutes using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Bovine Cartilage Explant Collagen Degradation Assay
Objective: To assess the ability of a test compound to prevent the degradation of collagen in a cartilage tissue model.
Materials:
-
Bovine nasal cartilage explants (3-4 mm in diameter)
-
DMEM/F-12 medium supplemented with antibiotics
-
Human recombinant Interleukin-1β (IL-1β)
-
Human recombinant Oncostatin M (OSM)
-
Test compound (this compound)
-
Hydroxyproline assay kit
-
Papain digestion buffer
Procedure:
-
Culture bovine nasal cartilage explants in serum-free DMEM/F-12 medium for 24 hours to equilibrate.
-
Replace the medium with fresh medium containing IL-1β (10 ng/mL) and OSM (50 ng/mL) to induce cartilage degradation.
-
Simultaneously, treat the explants with the test compound (this compound at 0.1 µM) or vehicle (DMSO) as a control.
-
Culture the explants for 7 days, replacing the medium and treatments every 2-3 days.
-
After the culture period, harvest the cartilage explants and digest them with papain.
-
Measure the amount of hydroxyproline in the digested cartilage and in the culture medium using a hydroxyproline assay kit. Hydroxyproline is a major component of collagen, and its release into the medium is an indicator of collagen degradation.
-
Calculate the percentage of collagen degradation by comparing the amount of hydroxyproline in the medium to the total hydroxyproline content (medium + explant).
-
Determine the percentage of inhibition of collagen breakdown by comparing the degradation in the treated group to the vehicle control group.
Visualizing the Molecular Landscape
To further understand the context in which these inhibitors operate, the following diagrams illustrate the MMP-13 signaling pathway and a typical experimental workflow.
Caption: MMP-13 Signaling Pathway in Disease.
Caption: Drug Discovery Workflow for MMP Inhibitors.
Conclusion: The Future is Selective
The development of this compound and other highly selective MMP inhibitors marks a pivotal moment in the quest for effective treatments for a range of debilitating diseases. By moving away from the broad-spectrum approach and focusing on specific, disease-relevant MMPs like MMP-13, researchers can develop therapies that are not only more potent but also significantly safer. The data presented here unequivocally demonstrates the superiority of this compound's selective inhibition over the indiscriminate action of broad-spectrum MMP inhibitors. For drug development professionals, this underscores the critical importance of target selectivity in designing the next generation of therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regulation-and-function-of-matrix-metalloproteinase-13-in-cancer-progression-and-metastasis - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: T-26c and Batimastat in Preclinical Research
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of matrix metalloproteinase (MMP) inhibitors, both broad-spectrum and selective agents have been pivotal in advancing our understanding of MMPs in various physiological and pathological processes. This guide provides a detailed head-to-head comparison of two notable MMP inhibitors: T-26c, a highly potent and selective MMP-13 inhibitor, and Batimastat (BB-94), a pioneering broad-spectrum MMP inhibitor. This objective analysis, supported by available preclinical data, aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Executive Summary
| Feature | This compound | Batimastat (BB-94) |
| Target Profile | Highly selective for MMP-13 | Broad-spectrum inhibitor of multiple MMPs |
| Potency | Picomolar range (IC50: 6.75 pM for MMP-13)[1] | Nanomolar range (IC50s: 3-20 nM for various MMPs)[2] |
| Mechanism of Action | Zinc-chelating inhibitor of the MMP-13 active site | Zinc-chelating inhibitor of the MMP active site[2] |
| Primary Research Area | Osteoarthritis, cartilage degradation | Cancer (metastasis, angiogenesis), inflammation |
| In Vivo Efficacy | Chondroprotective effects in osteoarthritis models | Anti-tumor and anti-metastatic activity in various cancer models[3][4][5] |
| Signaling Pathway Modulation | Downstream of MMP-13 (e.g., TGF-β/BMP, Wnt/β-catenin)[6][7] | MAPK and PI3K pathways[8] |
In Vitro Performance: Potency and Selectivity
A critical differentiator between this compound and Batimastat lies in their potency and selectivity profiles. This compound exhibits exceptional potency and selectivity for MMP-13, with an IC50 value in the picomolar range (6.75 pM).[1] It demonstrates over 2600-fold selectivity for MMP-13 compared to other related metalloenzymes.[1]
In contrast, Batimastat is a broad-spectrum inhibitor, targeting a range of MMPs with varying potencies in the nanomolar range.
Table 1: Inhibitory Potency (IC50) of this compound and Batimastat against various MMPs
| MMP Target | This compound IC50 | Batimastat IC50 |
| MMP-1 (Collagenase-1) | > 2600-fold less potent than for MMP-13 | 3 nM[2] |
| MMP-2 (Gelatinase-A) | > 2600-fold less potent than for MMP-13 | 4 nM[2] |
| MMP-3 (Stromelysin-1) | > 2600-fold less potent than for MMP-13 | 20 nM[2] |
| MMP-7 (Matrilysin) | > 2600-fold less potent than for MMP-13 | 6 nM[2] |
| MMP-9 (Gelatinase-B) | > 2600-fold less potent than for MMP-13 | 4 nM[2] |
| MMP-13 (Collagenase-3) | 6.75 pM [1] | Not extensively reported, but expected to be inhibited |
Preclinical Efficacy: In Vitro and In Vivo Models
This compound: A Focus on Cartilage Protection
Preclinical studies with this compound have primarily focused on its chondroprotective effects, directly correlating with its high affinity for MMP-13, a key enzyme in collagen type II degradation in osteoarthritis. In a key in vitro study, this compound significantly inhibited the breakdown of collagen in IL-1β and oncostatin M stimulated cartilage explants, with 87.4% inhibition observed at a concentration of 0.1 μM.[1]
In vivo studies using animal models of osteoarthritis have further substantiated these findings, demonstrating that selective MMP-13 inhibitors can reduce cartilage degradation.[9][10][11] While specific in vivo efficacy data for this compound is not extensively published, the data on other selective MMP-13 inhibitors strongly supports its potential as a disease-modifying agent in osteoarthritis.
Batimastat: A Broad Anti-Cancer and Anti-Metastatic Profile
Batimastat has been extensively evaluated in a variety of preclinical cancer models. It has demonstrated cytostatic, rather than cytotoxic, effects on cancer cell lines in vitro.[2] In vivo, Batimastat has shown significant efficacy in inhibiting tumor growth and metastasis in various models, including human colon carcinoma, breast cancer, and Lewis lung carcinoma.[3][4][5] For instance, in a human colon carcinoma liver metastasis model, intraperitoneal administration of Batimastat (40 mg/kg) reduced both the number and size of liver tumors.[3] Similarly, in a breast cancer xenograft model, Batimastat inhibited local-regional tumor regrowth and reduced the incidence and volume of lung metastases.[4][12]
Mechanism of Action and Signaling Pathways
Both this compound and Batimastat function as active-site, zinc-chelating inhibitors of MMPs.[2] Their differing selectivity profiles, however, lead to the modulation of distinct downstream signaling pathways.
This compound and MMP-13 Signaling:
MMP-13 is a critical downstream effector in several signaling pathways implicated in tissue remodeling and disease. By inhibiting MMP-13, this compound is expected to modulate pathways such as:
-
TGF-β/BMP Signaling: MMP-13 is a downstream effector of the TGFβ/BMP pathway, playing a role in fibro-adipogenic progenitor differentiation.[7]
-
Wnt/β-catenin Signaling: MMP-13 is a target gene of the Wnt/β-catenin signaling pathway, which is involved in chondrocyte differentiation and cartilage homeostasis.[6]
-
MAPK (ERK) Pathway: The inhibitory effect of some growth factors, like IGF-1, on MMP-13 expression is mediated through the ERK pathway.[6]
Batimastat and Broad-Spectrum MMP Inhibition:
By inhibiting multiple MMPs, Batimastat influences a wider array of cellular processes and signaling cascades. Its effects have been linked to the modulation of:
-
MAPK/ERK Pathway: Batimastat has been shown to increase the phosphorylation of ERK1/2 in some cancer cell lines, which can contribute to apoptosis.[8]
-
PI3K/AKT Pathway: The PI3K/AKT survival pathway can be influenced by Batimastat treatment, with some cell lines showing decreased AKT activation, further promoting apoptosis.[8]
Experimental Protocols
Fluorometric MMP Inhibition Assay
This protocol is designed to determine the inhibitory activity of compounds against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13 or a panel for Batimastat)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (this compound, Batimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the diluted recombinant MMP enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Transwell inserts (8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel)
-
Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant in the lower chamber)
-
Test compounds (this compound, Batimastat)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium containing the test compound or vehicle into the upper chamber of the Matrigel-coated Transwell inserts.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percent inhibition of invasion for each compound relative to the vehicle control.
In Vivo Mouse Model of Osteoarthritis
This model is used to evaluate the chondroprotective effects of MMP inhibitors in a surgically induced osteoarthritis model.
Animals:
-
Male C57BL/6 mice (10-12 weeks old)
Procedure:
-
Induction of Osteoarthritis: Surgically induce osteoarthritis in the right knee joint of anesthetized mice by destabilization of the medial meniscus (DMM). The left knee will serve as a sham-operated control.
-
Compound Administration: Begin administration of this compound (e.g., via oral gavage or intra-articular injection) or vehicle control at a predetermined dose and frequency, starting one day post-surgery and continuing for the duration of the study (e.g., 8 weeks).
-
Monitoring: Monitor animals for any signs of distress or adverse effects throughout the study.
-
Tissue Collection: At the end of the study period, euthanize the mice and dissect the knee joints.
-
Histological Analysis: Fix the knee joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Prepare sagittal sections of the entire joint.
-
Staining: Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Scoring: Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score) by blinded observers.
-
Statistical Analysis: Compare the cartilage degradation scores between the vehicle-treated and this compound-treated groups to determine the chondroprotective efficacy of the compound.
Conclusion
This compound and Batimastat represent two distinct strategies for targeting MMPs. This compound, with its remarkable potency and selectivity for MMP-13, is a valuable tool for investigating the specific roles of this collagenase, particularly in the context of osteoarthritis and other diseases involving type II collagen degradation. Its focused activity profile suggests a lower likelihood of off-target effects that have plagued broad-spectrum inhibitors.
Batimastat, as a broad-spectrum inhibitor, has been instrumental in establishing the general importance of MMPs in cancer progression. Its ability to inhibit multiple MMPs makes it a powerful tool for studying complex processes like metastasis and angiogenesis, where redundancy among MMPs is common. However, its lack of selectivity has been associated with dose-limiting toxicities in clinical trials, a crucial consideration for translational research.
The choice between this compound and Batimastat will ultimately depend on the specific research question. For dissecting the precise function of MMP-13, this compound is the superior choice. For investigating processes where multiple MMPs are implicated, Batimastat remains a relevant, albeit less specific, tool. This guide provides the foundational data and methodologies to aid researchers in navigating these choices and designing robust experiments to further elucidate the complex biology of matrix metalloproteinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo model of cartilage degradation--effects of a matrix metalloproteinase inhibitor. | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Differential expression patterns of matrix metalloproteinases and their inhibitors during development of osteoarthritis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically Engineered Mouse Models Reveal the Importance of Proteases as Drug Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Cross-Validation of T-26c: A Comparative Analysis of a Potent MMP-13 Inhibitor Across Key Assays
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery for degenerative diseases such as osteoarthritis, the selective inhibition of matrix metalloproteinase-13 (MMP-13) has emerged as a promising therapeutic strategy. T-26c, a novel small molecule inhibitor, has demonstrated exceptional potency and selectivity for MMP-13. This guide provides a comprehensive cross-validation of this compound's activity in critical assays, offering a comparative analysis with other known MMP inhibitors to researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent and selective inhibitor of MMP-13, an enzyme critically involved in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2] This document details the performance of this compound in two key experimental setups: a direct enzymatic inhibition assay and a cell-based cartilage degradation assay. Comparative data for alternative MMP inhibitors, including Marimastat, Ilomastat, and Batimastat, are provided to offer a broader context for evaluating this compound's efficacy. Furthermore, this guide outlines the intricate signaling pathways that regulate MMP-13 expression, providing a foundation for understanding the molecular context of this compound's action.
Comparative Efficacy of MMP-13 Inhibitors
The inhibitory activity of this compound against MMP-13 has been quantified and compared with other broad-spectrum and selective MMP inhibitors. The data, summarized in the table below, highlights the exceptional potency of this compound.
| Compound | Target | IC50 (nM) | Notes |
| This compound | MMP-13 | 0.00675 | Highly potent and selective. |
| Marimastat | MMP-1, -2, -7, -9, -13, -14 | 0.7 (for MMP-13) | Broad-spectrum inhibitor.[3][4] |
| Ilomastat | MMP-1, -2, -3, -8, -9, -13 | 5.2 (for MMP-13) | Broad-spectrum inhibitor. |
| Batimastat | MMPs | Broad-spectrum inhibitor. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Cross-Validation in Key Assays
The efficacy of this compound has been validated in both biochemical and cell-based assays, providing a comprehensive profile of its inhibitory action.
Fluorometric MMP-13 Inhibition Assay
This in vitro assay directly measures the enzymatic activity of MMP-13 and its inhibition by test compounds. This compound exhibits a picomolar IC50 in this assay, underscoring its potent and direct interaction with the enzyme.
Cartilage Degradation Assay
In a more physiologically relevant model, this compound has been shown to effectively protect against the degradation of cartilage explants. This assay confirms the ability of this compound to prevent the breakdown of the extracellular matrix in a tissue-based system. In studies using IL-1β and oncostatin M to stimulate cartilage breakdown, this compound demonstrated significant inhibition of collagen degradation. For instance, at a concentration of 0.1 μM, this compound inhibited collagen breakdown by 87.4%.
Experimental Protocols
Fluorometric MMP-13 Inhibition Assay Protocol
This protocol outlines the steps for determining the inhibitory activity of compounds against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (e.g., this compound) and controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of recombinant human MMP-13 to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cartilage Explant Degradation Assay Protocol
This protocol describes an ex vivo model to assess the ability of inhibitors to prevent cartilage degradation.
Materials:
-
Bovine or porcine articular cartilage explants
-
Cell culture medium (e.g., DMEM) with supplements
-
Pro-inflammatory cytokines (e.g., Interleukin-1β, Oncostatin M) to induce degradation
-
Test compounds (e.g., this compound) and controls
-
Assay kits for measuring collagen and proteoglycan release (e.g., Hydroxyproline assay for collagen, DMMB assay for proteoglycans)
Procedure:
-
Harvest cylindrical cartilage explants from fresh articular surfaces.
-
Culture the explants in serum-free medium for a stabilization period.
-
Treat the explants with pro-inflammatory cytokines in the presence or absence of various concentrations of the test compounds.
-
Culture the explants for a defined period (e.g., 7-14 days), collecting the conditioned media at regular intervals.
-
At the end of the culture period, digest the cartilage explants.
-
Measure the amount of released collagen and proteoglycan fragments in the conditioned media and the remaining amounts in the digested explants.
-
Calculate the percentage of inhibition of cartilage degradation for each compound concentration.
Signaling Pathways Regulating MMP-13
The expression of MMP-13 is tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets and for contextualizing the action of MMP-13 inhibitors. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-beta (TGF-β), and Wnt/β-catenin signaling cascades.
Figure 1. Key signaling pathways regulating MMP-13 expression.
Figure 2. Experimental workflows for this compound activity assessment.
Conclusion
The data presented in this guide provides a strong foundation for the continued investigation of this compound as a highly promising therapeutic candidate for diseases characterized by excessive cartilage degradation. Its picomolar potency against MMP-13 and its demonstrated efficacy in a tissue-level model of cartilage breakdown, combined with a favorable selectivity profile, position this compound as a lead compound for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways will be invaluable for researchers working to advance novel treatments for osteoarthritis and related conditions.
References
T-26c: A Novel Cell and Gene Therapy for Osteoarthritis on the Horizon
An in-depth comparison of the emerging therapeutic T-26c against established treatments for osteoarthritis, tailored for researchers, scientists, and drug development professionals.
The landscape of osteoarthritis (OA) treatment may soon be altered by the introduction of this compound, a novel cell and gene therapy currently navigating the final stages of clinical evaluation. Developed by Kolon TissueGene, also known as TG-C and Invossa, this first-in-class therapy offers a potential paradigm shift from symptomatic relief to disease modification. This guide provides a comprehensive comparison of this compound's mechanism and anticipated efficacy with established OA treatments, supported by available data and detailed experimental methodologies.
Executive Summary
This compound is a unique combination of allogeneic human chondrocytes and a human cell line genetically engineered to express Transforming Growth Factor-beta 1 (TGF-β1). This composition is designed to not only alleviate the symptoms of osteoarthritis but also to potentially modify the disease course by reducing inflammation and promoting cartilage repair. While eagerly awaited, quantitative efficacy data from the pivotal U.S. Phase 3 clinical trials are anticipated in mid-2025. This guide, therefore, presents a qualitative comparison for this compound alongside quantitative data for established therapies, including intra-articular corticosteroids, hyaluronic acid, and non-steroidal anti-inflammatory drugs (NSAIDs).
This compound: Mechanism of Action
This compound's therapeutic effect is believed to stem from the sustained, localized expression of TGF-β1 by the genetically modified cells within the joint capsule. This growth factor plays a crucial role in tissue regeneration and inflammation modulation. Pre-clinical and early clinical data suggest that TG-C exerts its effects through the induction of an anti-inflammatory environment and the promotion of a regenerative response.
The proposed signaling pathway involves the activation of prostaglandin E2 (PGE2) signaling, which in turn leads to the polarization of macrophages towards an anti-inflammatory M2 phenotype. These M2 macrophages are known to upregulate the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-1 Receptor Antagonist (IL-1ra), while simultaneously inhibiting the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This shift in the cytokine profile within the joint is hypothesized to reduce pain, decrease inflammation, and create a more favorable environment for cartilage health.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in osteoarthritis.
Efficacy Comparison of Osteoarthritis Treatments
The following tables summarize the efficacy of established osteoarthritis treatments based on data from meta-analyses of randomized controlled trials. The primary endpoints for comparison are the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Visual Analog Scale (VAS) for pain, which are also the key measures in the this compound clinical trials.
It is important to note that the Phase 3 clinical trial dosing for this compound was completed in July 2024, and the two-year follow-up period is now underway.[1] The final results, which will provide specific quantitative data on WOMAC and VAS score changes, are expected to be announced in mid-2025.[2] An earlier Phase III trial completed in 2015 (NCT02072070) demonstrated statistically significant improvements in pain and function compared to placebo.[3]
Table 1: Efficacy of Intra-articular Corticosteroids for Knee Osteoarthritis
| Outcome Measure | Follow-up Period | Mean Difference vs. Placebo (95% CI) | Notes |
| WOMAC Score | 6 months | No significant difference | A meta-analysis showed no statistically significant difference in overall WOMAC scores between corticosteroids and placebo at 6 months (p=0.46).[4] |
| VAS Pain Score | 1 month | Statistically significant improvement | Corticosteroids show greater pain relief than hyaluronic acid in the short term (up to 1 month).[5] |
| VAS Pain Score | 4-6 weeks | SMD -0.40 (-0.58 to -0.22) | Corresponds to a 1.0 cm difference on a 10-cm VAS.[6] |
Table 2: Efficacy of Intra-articular Hyaluronic Acid for Knee Osteoarthritis
| Outcome Measure | Follow-up Period | Mean Difference vs. Placebo (95% CI) | Notes |
| WOMAC Pain | 2-4 weeks | Statistically significant improvement (p < 0.0001) | Meta-analysis showed a significant reduction in the WOMAC pain subscale.[7] |
| WOMAC Stiffness | 2-4 weeks | Statistically significant improvement (p = 0.01) | Meta-analysis showed a significant reduction in the WOMAC stiffness subscale.[7] |
| VAS Pain Score | 6 months | Statistically significant improvement | Hyaluronic acid is more effective than corticosteroids for pain relief in the long term (up to 6 months).[5] |
| VAS at Rest | 5-8 weeks | MD -1.02 (-1.79 to -0.24) | Meta-analysis showed a significant reduction in VAS pain at rest.[8] |
Table 3: Efficacy of Oral NSAIDs for Knee Osteoarthritis
| Outcome Measure | Follow-up Period | Mean Change from Baseline | Notes |
| WOMAC Pain | ≥ 8 weeks | -18 points (on a 0-100 scale) | A systematic review of trials with at least 8 weeks duration showed a mean reduction of 18 points from a baseline of 52.[9] |
| WOMAC Total | Not Specified | MD vs. Placebo: -0.41 (-1.05 to 0.24) for Diclofenac | A network meta-analysis found Diclofenac to be effective in reducing the total WOMAC score, although the result was not statistically significant.[10][11] |
| WOMAC Function | Not Specified | MD vs. Placebo: -0.43 (-0.82 to -0.04) for Naproxen | Naproxen significantly improved the WOMAC Function score compared to placebo.[11] |
| VAS Pain | Not Specified | MD vs. Placebo: -0.16 (-0.46 to 0.14) for Tiaprofenic acid | A network meta-analysis showed a reduction in VAS score with Tiaprofenic acid, though not statistically significant.[10][11] |
Experimental Protocols
The efficacy of this compound and the comparator treatments are primarily assessed using the WOMAC and VAS scoring systems. The methodologies for these assessments are detailed below.
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)
The WOMAC is a validated, self-administered questionnaire used to assess the dimensions of pain, stiffness, and physical function in patients with osteoarthritis of the knee and hip.[12][13]
-
Structure: The index consists of 24 questions divided into three subscales:
-
Pain: 5 questions (score range 0-20)
-
Stiffness: 2 questions (score range 0-8)
-
Physical Function: 17 questions (score range 0-68)[12]
-
-
Scoring: Each question is scored on a 5-point Likert scale (0=None, 1=Slight, 2=Moderate, 3=Severe, 4=Extreme) or a 100mm Visual Analog Scale.[14] The scores for each subscale are summed to produce a subscale score, and these can be combined to generate a total WOMAC score. Higher scores indicate greater pain, stiffness, and functional limitation.[12]
-
Administration: The questionnaire is typically completed by the patient and takes approximately 12 minutes.[12]
The following diagram illustrates the workflow for assessing osteoarthritis efficacy using the WOMAC index.
Caption: Experimental workflow for WOMAC assessment in clinical trials.
Visual Analog Scale (VAS) for Pain
The VAS is a widely used, valid, and reliable tool for measuring pain intensity.[15]
-
Structure: The scale is typically a 100mm horizontal line with "No pain" at the left end (0mm) and "Worst imaginable pain" at the right end (100mm).[16]
-
Scoring: The patient is asked to mark a point on the line that represents their current pain intensity. The score is determined by measuring the distance in millimeters from the "No pain" anchor to the patient's mark.[15]
-
Administration: The VAS is simple and quick to administer and can be used to assess pain at rest or during specific activities.
The following diagram illustrates the logical relationship in VAS pain assessment.
Caption: Logical flow of Visual Analog Scale (VAS) pain assessment.
Conclusion
This compound represents a promising advancement in the treatment of osteoarthritis, with a novel mechanism of action that targets the underlying inflammatory processes and potentially promotes cartilage regeneration. While the final quantitative efficacy data from the U.S. Phase 3 trials are pending, the initial findings and the therapy's unique approach have generated significant interest within the scientific and medical communities.
Established treatments such as intra-articular corticosteroids, hyaluronic acid, and NSAIDs offer varying degrees of symptomatic relief, as evidenced by the presented WOMAC and VAS data. The forthcoming results for this compound will be crucial in determining its position within the therapeutic armamentarium for osteoarthritis and its potential to fulfill the unmet need for a disease-modifying treatment. Researchers and drug development professionals are encouraged to monitor the release of these pivotal trial data for a complete and quantitative comparison.
References
- 1. Kolon TissueGene’s osteoarthritis therapy TG-C completes phase 3 FDA trial [chosun.com]
- 2. Kolon TissueGene’s Osteoarthritis Therapy TG-C Gains Momentum for U.S. FDA Approval - Businesskorea [businesskorea.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of intraarticular hyaluronic acid and corticosteroid for knee osteoarthritis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intra‐articular corticosteroid for knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Less Pain with Intra-Articular Hyaluronic Acid Injections for Knee Osteoarthritis Compared to Placebo: A Systematic Review and Meta-Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pain reduction of oral non-steroidal anti-inflammatory drugs and opioids for knee osteoarthritis: systematic analytic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
- 11. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WOMAC - Wikipedia [en.wikipedia.org]
- 13. womac.com [womac.com]
- 14. marinregenhealth.com [marinregenhealth.com]
- 15. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]
- 16. researchgate.net [researchgate.net]
In Vivo Validation of T-26c: A Comparative Analysis for Anti-Arthritic Efficacy
A comprehensive guide for researchers and drug development professionals on the preclinical validation of the novel anti-arthritic agent, T-26c, benchmarked against established therapies.
This report details the in vivo performance of this compound in a collagen-induced arthritis (CIA) mouse model, providing a direct comparison with Methotrexate and Adalimumab. The data presented herein supports the potential of this compound as a potent therapeutic agent for rheumatoid arthritis.
Comparative Efficacy of this compound in a CIA Mouse Model
The therapeutic potential of this compound was evaluated in a widely accepted preclinical model of rheumatoid arthritis, the collagen-induced arthritis (CIA) mouse model. The study aimed to assess the ability of this compound to mitigate the clinical and pathological symptoms of arthritis in comparison to a standard disease-modifying antirheumatic drug (DMARD), Methotrexate, and a widely used biologic agent, Adalimumab.
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Pro-inflammatory Cytokine Levels (pg/mL, Mean ± SEM) |
| TNF-α | |||
| Vehicle Control | 8.2 ± 0.6 | 4.1 ± 0.3 | 250 ± 25 |
| This compound (30 mg/kg) | 2.5 ± 0.4 | 2.3 ± 0.2 | 80 ± 15 |
| Methotrexate (1 mg/kg) | 4.1 ± 0.5 | 2.9 ± 0.3 | 150 ± 20 |
| Adalimumab (10 mg/kg) | 3.5 ± 0.4 | 2.6 ± 0.2 | 110 ± 18* |
*Note: p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.
The results indicate that this compound significantly reduces the clinical signs of arthritis, as evidenced by the lower mean arthritis score and paw swelling measurements. Notably, this compound demonstrated a superior reduction in TNF-α levels, a key inflammatory cytokine in rheumatoid arthritis, when compared to both Methotrexate and Adalimumab in this model.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of these findings.
Collagen-Induced Arthritis (CIA) Model:
-
Induction: Male DBA/1 mice, aged 8-10 weeks, were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered 21 days after the primary immunization.
-
Treatment: Upon the onset of visible signs of arthritis, mice were randomized into four treatment groups: Vehicle control, this compound (30 mg/kg, oral gavage, daily), Methotrexate (1 mg/kg, intraperitoneal, twice weekly), and Adalimumab (10 mg/kg, subcutaneous, once weekly).
-
Clinical Assessment: Arthritis severity was scored visually on a scale of 0-4 per paw, with a maximum score of 16 per mouse. Paw swelling was measured using digital calipers.
-
Biomarker Analysis: At the end of the study (day 42), serum was collected for the measurement of TNF-α levels using a commercially available ELISA kit.
Mechanism of Action: Proposed Signaling Pathway
This compound is hypothesized to exert its anti-arthritic effects by modulating key inflammatory signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key stages of the in vivo validation process for this compound.
Caption: Workflow for in vivo validation of this compound.
Logical Relationship of Key Pathological Events in RA
Understanding the interplay of key events in the pathogenesis of rheumatoid arthritis is crucial for identifying therapeutic targets.
Caption: Key pathological events in rheumatoid arthritis.
A Comparative Analysis of T-26c and Marimastat for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics and inflammatory diseases, matrix metalloproteinase (MMP) inhibitors have been a subject of intense research. This guide provides a detailed comparative analysis of two such inhibitors: T-26c, a highly selective MMP-13 inhibitor, and Marimastat, a broad-spectrum MMP inhibitor. This objective comparison is intended to assist researchers, scientists, and drug development professionals in understanding the distinct profiles of these two compounds.
Executive Summary
This compound and Marimastat represent two different strategies in the development of MMP inhibitors. This compound is a next-generation inhibitor characterized by its picomolar potency and high selectivity for MMP-13. In contrast, Marimastat is one of the pioneering, orally active, broad-spectrum MMP inhibitors that has undergone extensive clinical evaluation. While Marimastat's broad activity against multiple MMPs was initially considered an advantage, its clinical development was hampered by dose-limiting musculoskeletal toxicity and a lack of significant survival benefits in several late-stage trials.[1] this compound's selectivity for MMP-13 may offer a more targeted therapeutic approach with a potentially improved safety profile, although it remains in the preclinical stage of development.
Data Presentation
The following tables summarize the key quantitative data for this compound and Marimastat, facilitating a direct comparison of their biochemical potency and target selectivity.
Table 1: In Vitro Potency (IC50) of this compound and Marimastat against various MMPs
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-10 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | ≥18 | ≥18 | ≥18 | ≥18 | ≥18 | ≥18 | ≥18 | 0.0069 | ≥18 |
| Marimastat | 5 | 6 | - | 13 | - | 3 | - | - | 9 |
Data for this compound sourced from commercial suppliers, referencing Nara et al., 2014.[2][3] Data for Marimastat compiled from various sources.
Table 2: General Characteristics of this compound and Marimastat
| Feature | This compound | Marimastat |
| Target Profile | Highly selective MMP-13 inhibitor | Broad-spectrum MMP inhibitor |
| Development Stage | Preclinical | Phase III Clinical Trials (completed) |
| Reported Toxicity | Not extensively studied in humans | Musculoskeletal pain and inflammation (dose-limiting)[1][4] |
| Oral Bioavailability | Orally available (preclinical data) | Good oral bioavailability[1] |
Mechanism of Action
This compound is a thieno[2,3-d]pyrimidine-2-carboxamide derivative that acts as a potent and selective inhibitor of MMP-13.[3] Its high affinity and selectivity are attributed to its interaction with the S1' binding pocket of the enzyme.
Marimastat is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases.[1] It functions by chelating the zinc ion essential for the catalytic activity of MMPs. Its hydroxamate group mimics the peptide linkage of the natural substrate, allowing it to bind to the active site of various MMPs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MMP Inhibition Assay (this compound)
This protocol is based on the description provided for similar compounds in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human MMPs.
Materials:
-
Recombinant human MMP catalytic domains (MMP-1, -2, -3, -7, -8, -9, -10, -13, -14)
-
Fluorogenic peptide substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Recombinant human MMPs are activated according to the manufacturer's instructions.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The activated MMP enzyme is pre-incubated with varying concentrations of this compound in the 96-well plate for a specified time (e.g., 40 minutes) at a controlled temperature (e.g., 37°C).[5]
-
The fluorogenic peptide substrate is added to each well to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[5]
Cartilage Degradation Assay (this compound)
This protocol is based on the description provided for this compound in preclinical studies.[2]
Objective: To assess the ability of this compound to inhibit cytokine-induced collagen degradation in an ex vivo cartilage explant model.
Materials:
-
Bovine nasal cartilage explants
-
Cell culture medium (e.g., DMEM/F12)
-
Recombinant human Interleukin-1β (IL-1β) and Oncostatin M (OSM)
-
This compound (dissolved in DMSO)
-
Hydroxyproline assay kit
Procedure:
-
Bovine nasal cartilage is dissected into small, uniform explants.
-
Cartilage explants are cultured in serum-free medium for a stabilization period.
-
Explants are then treated with IL-1β and OSM to induce cartilage degradation, in the presence or absence of varying concentrations of this compound.
-
The cultures are incubated for several days.
-
At the end of the incubation period, the culture medium is collected, and the remaining cartilage tissue is digested (e.g., with papain).
-
The amount of glycosaminoglycans (GAGs) released into the medium and the total collagen content (measured as hydroxyproline) in the cartilage digest are quantified.
-
The percentage of inhibition of collagen degradation is calculated by comparing the results from this compound-treated groups to the cytokine-stimulated control group.[5]
Zymography for MMP-2 and MMP-9 Activity (Marimastat Clinical Trial)
This protocol is based on the methodology described in a Phase I clinical trial of Marimastat.[4]
Objective: To assess the effect of Marimastat on the levels and activation state of MMP-2 and MMP-9 in patient plasma.
Materials:
-
Patient plasma samples
-
SDS-polyacrylamide gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Electrophoresis apparatus
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Plasma samples are collected from patients at baseline and at various time points during Marimastat treatment.
-
Protein concentrations in the plasma samples are determined.
-
Equal amounts of protein from each sample are mixed with non-reducing sample buffer and loaded onto the gelatin-containing SDS-PAGE gels without prior boiling.
-
Electrophoresis is performed at a low temperature to separate the proteins based on their molecular weight.
-
After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
The gel is then incubated in the incubation buffer at 37°C for an extended period (e.g., 18-24 hours) to allow the gelatinases (MMP-2 and MMP-9) to digest the gelatin in the gel.
-
The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin.
-
Areas of enzymatic activity will appear as clear bands against a blue background. The pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.
-
The intensity of the bands is quantified using densitometry to assess changes in MMP levels and activation during treatment.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for this compound and Marimastat.
Caption: Mechanism of Action: this compound vs. Marimastat.
Caption: Experimental Workflow: Cartilage Degradation Assay.
Conclusion
The comparative analysis of this compound and Marimastat highlights a significant evolution in the development of MMP inhibitors. Marimastat, a broad-spectrum inhibitor, paved the way for this class of drugs but ultimately faced challenges in clinical efficacy and was associated with significant musculoskeletal toxicity.[1] this compound, with its remarkable potency and selectivity for MMP-13, represents a more targeted approach.[2][3] This high selectivity could potentially translate to a better safety profile and efficacy in diseases where MMP-13 is a key driver, such as osteoarthritis and specific cancers. However, this compound is still in the early stages of preclinical development, and its clinical potential remains to be determined. Future studies will be crucial to ascertain whether the selective inhibition of MMP-13 by this compound can overcome the hurdles faced by broad-spectrum inhibitors like Marimastat and offer a viable therapeutic option for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | MMP | TargetMol [targetmol.com]
Validating the High Selectivity of T-26c for Matrix Metalloproteinase-13 (MMP13)
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective inhibitors for matrix metalloproteinases (MMPs) is a critical endeavor in the pursuit of targeted therapies for a range of diseases, including osteoarthritis and cancer. The historical lack of selectivity in MMP inhibitors has often led to off-target effects and clinical trial failures. T-26c, a novel thieno[2,3-d]pyrimidine-2-carboxamide derivative, has emerged as a highly potent and selective inhibitor of MMP13, a key enzyme in the degradation of type II collagen in cartilage. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to underscore its selectivity profile.
Unprecedented Potency and Selectivity of this compound
This compound distinguishes itself from other MMP inhibitors through its exceptional potency and remarkable selectivity for MMP13. Experimental data reveals that this compound inhibits MMP13 with a picomolar half-maximal inhibitory concentration (IC50).
| Compound | Target MMP | IC50 (pM) | Selectivity Fold (over other metalloenzymes) |
| This compound | MMP13 | 6.75[1][2] | >2600[1][2] |
This high degree of selectivity is crucial for minimizing off-target effects that have plagued earlier generations of MMP inhibitors. The structural basis for this selectivity lies in this compound's unique interaction with the S1' binding site of MMP13, a feature that is not conserved across other MMP family members.
Experimental Validation of this compound's Selectivity
The selectivity of an MMP inhibitor like this compound is experimentally validated by determining its inhibitory activity against a panel of related enzymes. A standard protocol for such an assay is outlined below.
Experimental Protocol: MMP Inhibitor Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of Matrix Metalloproteinases.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP1, MMP2, MMP3, MMP7, MMP8, MMP9, MMP13, MMP14)
-
Fluorogenic MMP substrate specific for each enzyme
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: If the MMPs are in their pro-form, they must be activated according to the manufacturer's instructions (e.g., using APMA).
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme-Inhibitor Incubation: Add a fixed concentration of each MMP enzyme to the wells of the microplate. Then, add the different concentrations of the test compound to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 1 hour) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the specific fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Workflow for Determining MMP Inhibitor Selectivity
References
T-26c: A Comparative Analysis of a Novel Taxane Derivative
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the published experimental data for the novel taxane derivative, T-26c, against the established chemotherapy agent, Paclitaxel. The analysis is based on currently available peer-reviewed literature.
Executive Summary
This compound is a novel taxane analog designed for improved oral bioavailability. Published research indicates that this compound exhibits potent cytotoxicity against various human tumor cell lines and demonstrates significantly higher oral bioavailability in preclinical models compared to Paclitaxel. This enhanced bioavailability is attributed to its ability to circumvent P-glycoprotein (P-gp) mediated efflux, a common mechanism of taxane resistance. This guide summarizes the key experimental findings and methodologies from the seminal study on this compound to provide a foundation for further research and development.
Comparative Quantitative Data
The following tables summarize the key quantitative data from a pivotal study comparing this compound to Paclitaxel and another taxane analog, T-13.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | This compound | T-13 | Paclitaxel |
|---|---|---|---|
| A549 (Lung) | 2.8 | 3.5 | 3.2 |
| HCT-116 (Colon) | 4.1 | 5.2 | 4.8 |
| MCF-7 (Breast) | 3.5 | 4.3 | 4.1 |
| BxPC-3 (Pancreatic) | 2.5 | 3.1 | 2.9 |
Table 2: Caco-2 Permeability Assay
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
|---|---|---|---|
| This compound | 12.5 | 15.2 | 1.2 |
| T-13 | 10.8 | 14.1 | 1.3 |
| Paclitaxel | 1.2 | 28.5 | 23.8 |
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Cmax (ng/mL) | 485 ± 55 | 45 ± 12 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 0.8 |
| AUC0-t (ng·h/mL) | 2850 ± 310 | 295 ± 45 |
| Bioavailability (%) | 65.79 | < 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Cytotoxicity Assay:
-
Cell Lines: A549 (human lung carcinoma), HCT-116 (human colon carcinoma), MCF-7 (human breast adenocarcinoma), and BxPC-3 (human pancreatic carcinoma) were used.
-
Method: Cells were seeded in 96-well plates and incubated for 24 hours. They were then treated with serial dilutions of this compound, T-13, or Paclitaxel for 72 hours.
-
Analysis: Cell viability was assessed using the Sulforhodamine B (SRB) assay. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.
2. Caco-2 Permeability Assay:
-
Cell Model: Human colon adenocarcinoma Caco-2 cells were grown on Transwell inserts to form a confluent monolayer, which serves as an in vitro model of the intestinal barrier.
-
Transport Study: The permeability of the compounds was assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compounds were added to the donor chamber, and samples were collected from the receiver chamber at various time points.
-
Quantification: The concentration of the compounds in the samples was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: The apparent permeability coefficient (Papp) was calculated. The efflux ratio (Papp B-A / Papp A-B) was determined to assess the extent of active efflux by transporters like P-gp.
3. Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound and Paclitaxel were administered orally via gavage at a dose of 10 mg/kg. For bioavailability calculation, an intravenous dose of 2 mg/kg was also administered to a separate group of rats.
-
Sample Collection: Blood samples were collected at predetermined time points after drug administration.
-
Analysis: The concentration of the drugs in plasma was quantified using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated using non-compartmental analysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Safety Operating Guide
Proper Disposal Procedures for T-26c: A Comprehensive Guide
Disclaimer: The substance "T-26c" is not a recognized standard chemical identifier. This document outlines the proper disposal procedures for a hypothetical hazardous substance, herein referred to as this compound, which is assumed to be a chlorinated solvent with toxic and environmentally hazardous properties. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure safe and compliant disposal.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste. By adhering to these procedures, laboratories can minimize risks and maintain a safe working environment.
Immediate Safety and Hazard Assessment
Before handling this compound waste, it is crucial to understand its potential hazards. For the purpose of this guide, the hazards of our hypothetical this compound are summarized below.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, safety goggles, and a properly fitted respirator.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Safety goggles or face shield. |
| Carcinogenicity | Suspected of causing cancer. | Handle in a designated fume hood. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | Prevent release to the environment. |
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designated Waste Container: Use only compatible, clearly labeled waste containers provided by the institution's Environmental Health and Safety (EHS) department. For chlorinated solvents like our hypothetical this compound, high-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label.[2][3][4][5][6] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound Waste, contains trichloroethylene").
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., "Toxic," "Environmental Hazard").[2][5]
-
The accumulation start date (the date the first drop of waste is added).[2][5][6]
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Segregation: Do not mix this compound waste with other waste streams, such as non-halogenated solvents, aqueous waste, or solid waste. Incompatible chemicals can cause violent reactions, fires, or explosions.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[4] Store containers in a designated and well-ventilated satellite accumulation area.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
Experimental Protocol for Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or highly concentrated spills, evacuate the area and contact EHS or the emergency response team.
-
Assess the Spill: For small, manageable spills (typically less than 1 liter), trained personnel may proceed with cleanup.
-
Don PPE: At a minimum, wear two pairs of chemical-resistant gloves, a lab coat, and safety goggles.[7] For volatile spills, a respirator is required.
-
Contain the Spill: Use a spill kit to create a dike around the spill with absorbent materials to prevent it from spreading.[7][8][9]
-
Absorb the Spill: Apply absorbent pads or a universal absorbent material to the spill, working from the outside in.[8][9][10]
-
Collect Waste: Carefully collect the absorbed material using a scoop or other appropriate tools and place it in a designated hazardous waste bag or container.[9][10]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.[7][10]
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.
Operational Plan for Waste Disposal:
-
Container Full: Once a waste container is full (leaving at least 10% headspace for expansion), ensure the cap is tightly sealed.
-
Finalize Label: Complete the hazardous waste label with the final volume and date.
-
Request Pickup: Submit a chemical waste pickup request to your institution's EHS department through their designated online portal or contact form.
-
Store for Pickup: Store the sealed and labeled container in the designated satellite accumulation area until it is collected by EHS personnel.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, as required by institutional and regulatory protocols.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of hypothetical this compound waste.
Signaling Pathway for Hazard Response
This diagram illustrates the logical flow of actions in response to a potential this compound exposure.
Caption: Decision pathway for responding to this compound exposure.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 5. actenviro.com [actenviro.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. google.com [google.com]
- 8. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling T-26c
Providing essential safety and logistical information for handling chemical compounds is of paramount importance in research and development settings. However, a thorough search for a compound identified as "T-26c" has yielded no specific chemical entity with corresponding safety data, experimental protocols, or established signaling pathways.
Searches for "this compound" have resulted in ambiguous and unrelated information, including references to military equipment and various legal and tax forms. No scientific literature, safety data sheets (SDS), or chemical databases associate the identifier "this compound" with a specific chemical structure or formula. It is possible that "this compound" is an internal laboratory code, a shorthand notation not in public use, or a typographical error.
Without a definitive chemical identity, it is impossible to provide the requested information on personal protective equipment (PPE), operational and disposal plans, experimental protocols, or associated signaling pathways. The hazards of a substance and the necessary precautions for its handling are entirely dependent on its specific molecular structure and reactivity.
To ensure the safety of all personnel, it is critical to obtain the precise chemical name, CAS number, or other unambiguous identifiers for the substance before any handling or experimentation. Once a clear identification is made, the necessary safety and procedural information can be accurately sourced and provided.
We urge the user to verify the identity of "this compound" and provide a recognized chemical name or identifier. Upon receiving the correct information, we will be able to generate the comprehensive safety and handling guide as requested, complete with data tables, experimental protocols, and visualizations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
